Drinidene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-(aminomethylidene)-3H-inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-4,6H,5,11H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOUSWJOPKLCGA-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC=CC=C2C(=O)/C1=C/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301023826 | |
| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53394-92-6 | |
| Record name | Drinidene [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053394926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Drinidene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Aminomethylene)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301023826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DRINIDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G715G2AW6N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Repurposing Dronedarone: A Technical Overview of its Anti-Cancer Mechanisms
For Immediate Release
Recent preclinical evidence has illuminated the potential of Dronedarone, an antiarrhythmic agent, as a repurposed therapeutic for various cancers. This technical guide provides an in-depth analysis of its mechanism of action in cancer cells, consolidating key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.
Core Anti-Cancer Activity of Dronedarone
Dronedarone, a non-iodinated benzofuran (B130515) derivative, has demonstrated significant cytotoxic and anti-proliferative effects across multiple cancer cell lines, including breast, gastric, and esophageal squamous cell carcinoma. While initially developed as a multi-channel blocker for atrial fibrillation, its anti-neoplastic properties appear to stem from distinct molecular interactions.
Quantitative Analysis of Cytotoxicity
The efficacy of Dronedarone in inhibiting cancer cell proliferation has been quantified in several studies. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cancer Type | Cell Line(s) | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| Gastric Cancer | HGC27 | 9.504 | 6.587 | [1] |
| Gastric Cancer | AGS | 8.739 | 4.188 | [1] |
Elucidation of Molecular Mechanisms
Dronedarone's anti-cancer activity is attributed to its modulation of key signaling pathways that are often dysregulated in cancer. The primary mechanisms identified to date involve the inhibition of SRC and CDK4/6 kinases.
Inhibition of the SRC/AKT1 Signaling Pathway in Gastric Cancer
In gastric cancer, Dronedarone has been identified as a direct inhibitor of the SRC kinase[1]. By binding to SRC, it suppresses its kinase activity, leading to the downstream inhibition of the AKT1 signaling pathway. This pathway is crucial for cell proliferation and survival. The disruption of this axis by Dronedarone ultimately leads to the suppression of gastric cancer cell growth[1].
Targeting of the CDK4/CDK6-RB1 Axis in Esophageal Squamous Cell Carcinoma
In esophageal squamous cell carcinoma (ESCC), Dronedarone directly binds to and inhibits Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6)[2]. This inhibition prevents the phosphorylation of the Retinoblastoma protein 1 (RB1). Hypophosphorylated RB1 remains active and sequesters the E2F transcription factor, leading to G1 phase cell cycle arrest and a halt in proliferation[2].
Induction of c-MYC Degradation in Ovarian Cancer
In epithelial ovarian cancer (EOC), Dronedarone has been shown to induce the degradation of the c-MYC protein, a key oncoprotein, and decrease the expression of its transcriptional targets[3]. This leads to reduced cell survival. Furthermore, Dronedarone induces autophagy in EOC cells through the inhibition of the AKT/mTOR axis[3].
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the anti-cancer mechanism of action of Dronedarone.
Cell Proliferation and Viability Assays
-
MTT Assay: Used to assess cell viability. Cancer cells are treated with varying concentrations of Dronedarone. After a specified incubation period, MTT reagent is added, which is converted to formazan (B1609692) by viable cells. The amount of formazan is then quantified spectrophotometrically to determine the percentage of viable cells[3].
-
Clonogenic Assay: To determine the long-term effect on cell survival, cells are treated with Dronedarone, and then seeded at low density. After a period of growth, colonies are stained and counted to assess the ability of single cells to proliferate and form colonies[3].
-
Anchorage-Independent Growth Assay: ESCC cells were treated with Dronedarone and suspended in soft agar. The formation of colonies in this semi-solid medium, a hallmark of cancerous cells, was monitored to assess the effect of the drug on tumorigenicity[2].
Protein Analysis
-
Western Blotting: This technique is used to detect and quantify specific proteins. Following treatment with Dronedarone, cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to target proteins (e.g., SRC, AKT1, CDK4, CDK6, RB1) and their phosphorylated forms to assess changes in their expression and activation status[1][2].
-
Pull-down Assay: To confirm the direct binding of Dronedarone to its target proteins (e.g., SRC, CDK4/6), a pull-down assay is performed. The drug is typically immobilized on beads and incubated with cell lysates. The proteins that bind to the drug are then "pulled down," eluted, and identified by Western blotting[1][2].
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. Cells are treated with Dronedarone and then heated. The principle is that a drug-bound protein will be more stable at higher temperatures than the unbound protein. The amount of soluble protein at different temperatures is then measured by Western blotting[1].
In Vivo Studies
-
Patient-Derived Xenograft (PDX) Models: To evaluate the in vivo efficacy of Dronedarone, tumor tissues from gastric cancer patients were implanted into immunodeficient mice. The mice were then treated with Dronedarone, and tumor growth was monitored over time to assess the drug's anti-tumor activity[1].
Concluding Remarks
The presented data strongly suggest that Dronedarone holds promise as a repurposed anti-cancer agent. Its ability to target fundamental cancer-promoting pathways, such as SRC/AKT1 and CDK4/CDK6-RB1, provides a solid rationale for its further investigation in oncological settings. The detailed experimental protocols outlined in this guide offer a framework for continued research to fully characterize its anti-tumor effects and to identify patient populations that may benefit from this novel therapeutic strategy.
References
- 1. Dronedarone hydrochloride inhibits gastric cancer proliferation in vitro and in vivo by targeting SRC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dronedarone inhibits the proliferation of esophageal squamous cell carcinoma through the CDK4/CDK6-RB1 axis in vitro and in vivo - ecancer [ecancer.org]
- 3. Evaluating class III antiarrhythmic agents as novel MYC targeting drugs in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Case of "Drinidene": A Search for a Novel Compound
Despite a comprehensive search of available scientific literature and chemical databases, the compound "Drinidene" remains elusive. There is currently no public record of a molecule with this name, its discovery, or a corresponding synthesis pathway. This suggests that "this compound" may be a novel, yet-to-be-disclosed compound, a proprietary internal designation not yet in the public domain, or potentially a misunderstanding of an existing chemical entity.
For researchers, scientists, and drug development professionals, the emergence of a new chemical entity is a significant event, marking the culmination of extensive research and the potential for new therapeutic avenues. The process from discovery to a well-defined synthesis pathway is a rigorous journey of chemical exploration and optimization.
While information on "this compound" is not available, we can outline the general, multi-stage process that would be involved in the discovery and synthesis of a novel compound, which would be applicable should "this compound" be identified in the future.
A Hypothetical Discovery and Synthesis Workflow
The journey from a conceptual molecule to a viable drug candidate follows a structured, albeit complex, path. This typically involves target identification, lead discovery, optimization, and process development. The following workflow illustrates this hypothetical process.
Caption: Hypothetical workflow for drug discovery and synthesis.
Data and Protocols: The Cornerstones of Reproducibility
In the event of "this compound's" discovery and publication, researchers would expect to find detailed supporting information. This would include:
Quantitative Data Summary: A tabular representation of key data points is crucial for easy comparison and analysis. This would typically include:
| Parameter | Value | Units | Method |
| Molecular Weight | Data | g/mol | MS |
| Purity | Data | % | HPLC |
| IC₅₀ / EC₅₀ | Data | nM | Specific Assay |
| Solubility | Data | µg/mL | Method |
| LogP | Data | - | Method |
| Synthesis Yield | Data | % | - |
Experimental Protocols: Detailed methodologies are the bedrock of scientific reproducibility. For a novel compound like "this compound," key protocols would encompass:
-
General Synthetic Procedures: This section would provide a step-by-step guide to the chemical reactions involved in the synthesis pathway, including reagents, solvents, reaction times, and temperatures.
-
Purification Methods: Detailed descriptions of techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) used to isolate and purify the compound.
-
Analytical Characterization: Protocols for the analytical techniques used to confirm the structure and purity of the final compound, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
-
In Vitro and In Vivo Assays: Methodologies for the biological assays used to evaluate the compound's activity, potency, and potential therapeutic effects.
The Role of Signaling Pathways
Should "this compound" be found to interact with a biological target, elucidating its effect on cellular signaling pathways would be a critical area of investigation. A diagram illustrating these interactions provides a clear visual representation of the compound's mechanism of action.
Caption: Example of a hypothetical inhibitory signaling pathway.
While the specific details of "this compound" remain unknown, the established frameworks for drug discovery, synthesis, and characterization provide a clear roadmap for how such a compound would be investigated and presented to the scientific community. Future disclosures or publications are awaited to shed light on this currently enigmatic molecule. Researchers are encouraged to monitor major chemical and pharmaceutical databases for any emerging information on "this compound."
Unraveling the Target: A Technical Guide to Protein Kinase Identification for Novel Compounds
Disclaimer: Publicly available scientific literature and drug databases primarily classify Drinidene (CAS Number: 53394-92-6) as a compound with analgesic (pain relief) properties.[1] There is currently no direct scientific evidence in the public domain to suggest that this compound functions as a protein kinase inhibitor.
Therefore, this guide will provide a comprehensive, albeit generalized, framework for the identification of a target protein kinase for a hypothetical novel small molecule inhibitor, referred to herein as "Compound X". This document is intended for researchers, scientists, and drug development professionals, and adheres to the requested in-depth technical format, including data presentation, detailed experimental protocols, and mandatory visualizations.
Introduction: The Quest for Kinase Targets
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The identification of the specific protein kinase(s) that a novel compound interacts with is a crucial step in drug discovery and development. This process, known as target deconvolution, involves a multi-pronged approach combining computational, biochemical, and cell-based methodologies. This guide outlines a systematic workflow for identifying the protein kinase target of a novel investigational compound.
Phase 1: Initial Broad-Spectrum Kinase Screening
The initial step is to screen the compound against a large panel of kinases to identify potential candidates. This provides a broad overview of the compound's selectivity and potency.
Experimental Protocol: Kinase Panel Screening
Objective: To assess the inhibitory activity of Compound X against a diverse panel of human protein kinases.
Methodology: Caliper Mobility Shift Assay
-
Preparation of Reagents:
-
Compound X is serially diluted in DMSO to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
Recombinant human kinases are prepared in appropriate kinase buffer.
-
Fluorescently labeled peptide substrate and ATP are prepared in kinase buffer.
-
-
Assay Procedure:
-
In a 384-well plate, 2.5 µL of each concentration of Compound X is added to the wells.
-
5 µL of the kinase/peptide substrate mix is added to each well.
-
The kinase reaction is initiated by adding 2.5 µL of the ATP solution.
-
The reaction is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a stop buffer.
-
-
Data Acquisition:
-
The plate is read on a Caliper LabChip® EZ Reader. The instrument measures the electrophoretic mobility shift of the substrate and product, allowing for the quantification of kinase activity.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of Compound X.
-
IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a four-parameter logistic dose-response curve.
-
Data Presentation: Initial Kinase Screen Results
The results of the initial broad-spectrum kinase screen for Compound X are summarized below. For clarity, only kinases with significant inhibition are shown.
| Kinase Target | Family | Percent Inhibition at 1 µM | IC50 (nM) |
| MAPK14 (p38α) | CMGC | 98% | 15 |
| CDK2 | CMGC | 85% | 120 |
| VEGFR2 | Tyrosine Kinase | 45% | >1000 |
| SRC | Tyrosine Kinase | 30% | >1000 |
| AKT1 | AGC | 15% | >1000 |
Table 1: Inhibitory activity of Compound X against a panel of human protein kinases.
Workflow for Initial Kinase Screening
Phase 2: Target Validation and Characterization
Following the identification of primary hits from the initial screen, the next phase involves validating these interactions and characterizing the mechanism of inhibition. Based on the hypothetical data in Table 1, MAPK14 (p38α) is the most promising candidate.
Experimental Protocol: In Vitro Kinase Assay with Radiometric Detection
Objective: To confirm the inhibitory activity of Compound X on MAPK14 and determine its mode of inhibition.
Methodology: [33P]-ATP Filter Binding Assay
-
Reaction Setup:
-
The reaction is performed in a 96-well plate in a final volume of 25 µL.
-
The reaction buffer contains 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, and 1% DMSO.
-
Recombinant active MAPK14 (5 ng/µL) and its substrate, Myelin Basic Protein (MBP, 0.2 mg/mL), are added.
-
Compound X is added at various concentrations.
-
-
Initiation and Incubation:
-
The reaction is initiated by the addition of [33P]-ATP (specific activity approx. 500 cpm/pmol) to a final concentration of 10 µM.
-
The plate is incubated for 40 minutes at room temperature.
-
-
Termination and Scintillation Counting:
-
The reaction is stopped by spotting 20 µL of the reaction mixture onto a P30 filtermat.
-
The filtermat is washed three times for 5 minutes with 75 mM phosphoric acid and once with methanol.
-
The filtermat is dried, and the radioactivity is measured by scintillation counting.
-
-
Data Analysis:
-
Kinetic parameters (Km for ATP and Vmax) are determined by varying the concentration of ATP in the presence and absence of Compound X.
-
The mode of inhibition (e.g., competitive, non-competitive, uncompetitive) is determined by analyzing Lineweaver-Burk plots.
-
Data Presentation: Kinase Inhibition Kinetics
| Parameter | Value |
| Target Kinase | MAPK14 (p38α) |
| Compound X IC50 | 12.5 ± 2.1 nM |
| Mode of Inhibition | ATP-competitive |
| Ki | 8.9 nM |
Table 2: In vitro characterization of Compound X inhibition of MAPK14.
Visualization: Signaling Pathway
Phase 3: Cellular Target Engagement and Downstream Effects
The final phase is to confirm that the compound engages its target in a cellular context and modulates the downstream signaling pathway.
Experimental Protocol: Western Blot Analysis of Phospho-proteins
Objective: To measure the effect of Compound X on the phosphorylation of a known downstream substrate of MAPK14 in cells.
Methodology:
-
Cell Culture and Treatment:
-
A suitable cell line (e.g., HeLa or THP-1) is cultured to 80% confluency.
-
Cells are pre-treated with various concentrations of Compound X for 1 hour.
-
Cells are then stimulated with a known activator of the p38 pathway (e.g., Anisomycin or LPS) for 30 minutes.
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-MK2 (a direct substrate of MAPK14) and total MK2.
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software. The ratio of phospho-MK2 to total MK2 is calculated.
-
Data Presentation: Cellular Target Engagement
| Treatment | Phospho-MK2/Total MK2 Ratio (Normalized to Stimulated Control) |
| Vehicle (Unstimulated) | 0.1 |
| Vehicle (Stimulated) | 1.0 |
| Compound X (10 nM) + Stimulant | 0.85 |
| Compound X (100 nM) + Stimulant | 0.42 |
| Compound X (1 µM) + Stimulant | 0.15 |
Table 3: Effect of Compound X on the phosphorylation of MK2 in stimulated cells.
Workflow for Cellular Target Validation
Conclusion
The systematic approach outlined in this guide, progressing from broad-spectrum screening to detailed biochemical and cellular characterization, provides a robust framework for the identification and validation of a target protein kinase for a novel small molecule inhibitor. The hypothetical case of "Compound X" demonstrates how quantitative data and clear experimental workflows can lead to the confident identification of MAPK14 as the primary target. This foundational knowledge is essential for the further development of the compound as a potential therapeutic agent.
References
In Vitro Characterization of Drinidene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drinidene is a novel small molecule compound currently under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its biochemical and cellular activities. The data presented herein offer insights into its mechanism of action, potency, and selectivity, providing a foundational understanding for further preclinical and clinical development. This guide is intended for researchers, scientists, and drug development professionals actively involved in the evaluation of new chemical entities.
Biochemical Profile
The initial in vitro characterization of this compound focused on its direct interaction with purified enzymes and receptors to determine its primary biochemical activity. A summary of the key quantitative data is presented below.
Enzyme Inhibition
This compound was screened against a panel of enzymes to identify potential inhibitory activity. The half-maximal inhibitory concentration (IC50) was determined for each target.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC50 (nM) | Assay Type |
| Cyclooxygenase-2 (COX-2) | 15.2 ± 2.1 | Cell-free enzymatic assay |
| 5-Lipoxygenase (5-LOX) | 128.7 ± 11.5 | Cell-free enzymatic assay |
| Matrix Metalloproteinase-9 (MMP-9) | > 10,000 | Cell-free enzymatic assay |
| Acetylcholinesterase (AChE) | > 10,000 | Enzymatic assay[1] |
Receptor Binding Affinity
The binding affinity of this compound to various receptors was assessed to understand its potential for modulating receptor-mediated signaling pathways. The equilibrium dissociation constant (Ki) was determined through competitive binding assays.
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Ki (nM) | Ligand Used |
| Histamine (B1213489) H1 Receptor | 8.3 ± 1.2 | [3H]-pyrilamine |
| Muscarinic M2 Receptor | 25.6 ± 3.4 | [3H]-AF-DX 384 |
| Dopamine D2 Receptor | > 5,000 | [3H]-spiperone[2] |
| Ryanodine Receptor 1 | > 10,000 | [3H]-ryanodine |
Cellular Activity
Following biochemical profiling, the effects of this compound were evaluated in cellular models to assess its functional activity in a more complex biological environment.
Cellular Potency
The half-maximal effective concentration (EC50) was determined for this compound in various cell-based assays to quantify its functional potency.
Table 3: Cellular Potency of this compound
| Cellular Assay | Cell Line | EC50 (nM) |
| Inhibition of Prostaglandin E2 (PGE2) production | RAW 264.7 macrophages | 22.4 ± 3.1 |
| Inhibition of Leukotriene B4 (LTB4) production | Human neutrophils | 150.9 ± 18.2 |
| Inhibition of Histamine-induced Calcium Flux | HEK293 (hH1R) | 12.1 ± 2.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
COX-2 Enzyme Inhibition Assay
The inhibitory activity of this compound against human recombinant COX-2 was determined using a fluorescence-based assay. The assay measures the peroxidase activity of COX-2.
-
Materials : Human recombinant COX-2, arachidonic acid (substrate), ADHP (10-acetyl-3,7-dihydroxyphenoxazine) as a fluorogenic probe, heme, and test compound (this compound).
-
Procedure :
-
The enzyme is pre-incubated with various concentrations of this compound for 15 minutes at room temperature.
-
The reaction is initiated by adding arachidonic acid and ADHP.
-
The fluorescence is measured at an excitation of 535 nm and an emission of 590 nm.
-
IC50 values are calculated from the concentration-response curve.
-
Histamine H1 Receptor Binding Assay
A competitive radioligand binding assay was used to determine the affinity of this compound for the histamine H1 receptor.
-
Materials : Membranes from HEK293 cells stably expressing the human H1 receptor, [3H]-pyrilamine (radioligand), and test compound (this compound).
-
Procedure :
-
Cell membranes are incubated with a fixed concentration of [3H]-pyrilamine and varying concentrations of this compound.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
Ki values are calculated using the Cheng-Prusoff equation.
-
Inhibition of PGE2 Production in RAW 264.7 Cells
This assay measures the ability of this compound to inhibit the production of PGE2 in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Materials : RAW 264.7 cells, lipopolysaccharide (LPS), and test compound (this compound).
-
Procedure :
-
RAW 264.7 cells are pre-treated with various concentrations of this compound for 1 hour.
-
The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce COX-2 expression and PGE2 production.
-
The supernatant is collected, and the concentration of PGE2 is measured using a competitive ELISA kit.
-
EC50 values are determined from the concentration-response curve.
-
Signaling Pathways and Workflows
The following diagrams illustrate the hypothesized signaling pathway of this compound and the experimental workflow for its characterization.
References
Early Preclinical Efficacy of Drinidene: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Drinidene is a novel, orally bioavailable small molecule inhibitor targeting the Janus kinase (JAK) family, with high selectivity for JAK2. Dysregulation of the JAK-STAT signaling pathway is a critical driver in the pathogenesis of various myeloproliferative neoplasms (MPNs) and inflammatory diseases. This document provides a comprehensive overview of the early preclinical data on the efficacy of this compound, detailing its in vitro and in vivo activity, and outlining the key experimental protocols used in its initial evaluation.
Quantitative Efficacy Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nM) | Assay Type |
| JAK1 | 150.2 | Biochemical |
| JAK2 | 5.8 | Biochemical |
| JAK3 | 210.5 | Biochemical |
| TYK2 | 180.7 | Biochemical |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Cellular Antiproliferative Activity of this compound
| Cell Line | Mutation Status | IC₅₀ (nM) |
| HEL 92.1.7 | JAK2 V617F | 12.5 |
| Ba/F3-JAK2 V617F | JAK2 V617F | 15.2 |
| K562 | BCR-ABL | > 10,000 |
| Raji | B-cell lymphoma | > 10,000 |
IC₅₀: The half maximal inhibitory concentration in cellular assays, indicating the drug's potency in inhibiting cell proliferation.
Table 3: In Vivo Efficacy of this compound in a Mouse Model of JAK2 V617F-Driven Myeloproliferative Neoplasm
| Treatment Group | Dose (mg/kg, BID) | Spleen Weight Reduction (%) | Hematocrit Reduction (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 25 | 35.2 | 15.8 |
| This compound | 50 | 58.9 | 32.4 |
| This compound | 100 | 75.6 | 55.1 |
BID: Bis in die (twice a day). Data represents mean values at the end of the 28-day study.
Experimental Protocols
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against a panel of purified JAK family kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed. Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes were incubated with a peptide substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. A europium-labeled anti-phosphopeptide antibody was then added, and the TR-FRET signal was measured. IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic model.
2. Cellular Antiproliferative Assay
-
Objective: To assess the ability of this compound to inhibit the proliferation of cancer cell lines with and without JAK2 mutations.
-
Methodology: Human erythroleukemia (HEL 92.1.7) cells, murine pro-B (Ba/F3) cells engineered to express human JAK2 V617F, and control cell lines (K562, Raji) were seeded in 96-well plates. The cells were treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. IC₅₀ values were determined from the resulting dose-response curves.
3. In Vivo Murine MPN Model
-
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of JAK2 V617F-positive myeloproliferative neoplasm.
-
Methodology: BALB/c mice were transplanted with bone marrow cells retrovirally transduced to express the human JAK2 V617F mutation. Once disease was established (indicated by elevated hematocrit and splenomegaly), mice were randomized into treatment groups. This compound was administered orally twice daily for 28 days. Body weight, hematocrit levels, and spleen size were monitored throughout the study. At the end of the treatment period, spleens were harvested and weighed.
Visualizations: Signaling Pathways and Workflows
Caption: this compound's mechanism of action in inhibiting the JAK2-STAT5 signaling pathway.
Caption: Experimental workflow for the in vivo mouse model of myeloproliferative neoplasm.
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Drinidene Core: Structural Analogues and Derivatives for Drug Discovery
Abstract
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This compound, chemically identified as (2E)-2-(aminomethylidene)-3H-inden-1-one, represents a fundamental example of this class. While specific biological data for this compound is limited in public literature, the broader family of indanone derivatives has been extensively studied, revealing a wide array of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound's structural analogues and derivatives. It aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the indanone core. The guide includes structured quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this promising class of compounds.
Introduction to the Indanone Scaffold
Indanone, a bicyclic aromatic ketone, is a versatile building block in organic synthesis and a core component of many biologically active molecules. Its rigid structure and amenability to chemical modification have made it an attractive scaffold for the design of compounds targeting a variety of biological processes. Derivatives of indanone have shown significant promise in several therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions.
This compound , with the IUPAC name (2E)-2-(aminomethylidene)-3H-inden-1-one and CAS Number 53394-92-6, is a simple derivative featuring an aminomethylene group at the 2-position of the 1-indanone (B140024) core. While this compound itself is not extensively characterized in terms of its biological activity, its structural congeners have been the subject of intensive research. This guide will, therefore, focus on the broader class of indanone derivatives to provide a comprehensive understanding of the therapeutic potential of the this compound core.
Synthesis of Indanone Derivatives
The synthesis of indanone derivatives can be achieved through various synthetic routes. A plausible and common approach for synthesizing this compound and its analogues involves the condensation of a 1-indanone precursor with an appropriate aldehyde or an equivalent electrophile.
Proposed Synthesis of this compound
A likely synthetic route to this compound involves the Claisen-Schmidt condensation of 1-indanone with a formamide (B127407) equivalent, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can provide the aminomethylene moiety.
An In-Depth Technical Guide to the Core Patent Landscape and Intellectual Property of Drinidene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drinidene, chemically known as 2-(Aminomethylene)-1-indanone, is a small molecule with documented analgesic properties. This technical guide provides a comprehensive overview of the patent landscape, intellectual property, and available scientific data related to this compound. The core focus is on its synthesis, potential mechanism of action, and the experimental protocols relevant to its evaluation. While specific quantitative efficacy data for this compound is limited in publicly accessible literature, this guide contextualizes its potential within the broader class of indanone derivatives, which are recognized for their anti-inflammatory and analgesic activities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel analgesic and anti-inflammatory agents.
Introduction
This compound is a chemical entity with the systematic name 2-(Aminomethylene)-1-indanone. Its primary recognition in the scientific and patent literature is as an analgesic agent. The foundational intellectual property surrounding this compound dates back to the late 1970s, with subsequent research on related indanone derivatives suggesting a broader potential for this class of compounds in modulating inflammatory pathways. This guide will systematically explore the available information on this compound, from its core patent to its putative mechanism of action.
Patent Landscape and Intellectual Property
The primary patent covering this compound is US Patent 4,164,514A , titled "2-Aminomethyleneindanone analgesic agents," filed on June 27, 1977, and granted on August 14, 1979.[1] This patent stands as the cornerstone of intellectual property for this compound.
Key Aspects of the Core Patent (US4164514A):
-
Assignee: The patent was assigned to Pfizer Inc.
-
Invention: The patent claims a class of 2-aminomethylene-1-indanone compounds, with this compound being a preferred embodiment, and their use as analgesic agents.[1]
-
Synthesis: The patent provides a detailed method for the synthesis of this compound and its analogs.[1]
-
Utility: The stated utility of the compounds is the alleviation of pain.[1]
A comprehensive patent landscape analysis extends beyond a single patent. However, publicly available information on a broad patent family or extensive subsequent patenting activity specifically for this compound is limited. Research into the broader class of indanone derivatives reveals a more active patenting landscape, with various modifications of the core indanone structure being explored for a range of therapeutic applications, including anti-inflammatory, antiviral, and anticancer activities.[2]
Table 1: Core Patent Information for this compound
| Patent Number | Title | Grant Date | Assignee | Key Claim |
| US4164514A | 2-Aminomethyleneindanone analgesic agents | August 14, 1979 | Pfizer Inc. | Compounds of the 2-aminomethylene-1-indanone class and their use for alleviating pain. |
Putative Mechanism of Action and Signaling Pathways
While the specific molecular targets of this compound are not extensively detailed in the available literature, the broader class of indanone derivatives has been studied for its anti-inflammatory effects. A plausible mechanism of action for the analgesic and anti-inflammatory properties of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .
NF-κB is a key transcription factor that plays a central role in regulating the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
The inhibition of this pathway by indanone derivatives would lead to a downstream reduction in the production of these inflammatory mediators, thereby exerting an anti-inflammatory and, consequently, an analgesic effect.
Caption: Putative NF-κB signaling pathway and the proposed inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the claimed analgesic activity and the known properties of related compounds, standard preclinical assays for analgesia and inflammation would be employed.
Synthesis of this compound (2-Aminomethylene-1-indanone)
The synthesis of this compound, as described in US Patent 4,164,514A, is a two-step process.
Step 1: Synthesis of 2-Hydroxymethylene-1-indanone 1-Indanone is treated with ethyl formate (B1220265) in the presence of a base, such as sodium methoxide, in a suitable solvent like benzene. Acidic workup of the reaction mixture yields 2-hydroxymethylene-1-indanone.
Step 2: Synthesis of 2-Aminomethylene-1-indanone (this compound) The intermediate, 2-hydroxymethylene-1-indanone, is then reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in a solvent like ethanol. The resulting product is 2-aminomethylene-1-indanone, which can be purified by recrystallization.
Caption: Synthetic pathway for this compound as described in US Patent 4,164,514A.
In Vivo Analgesic Activity Assessment (General Protocol)
Standard animal models are used to evaluate the analgesic efficacy of novel compounds.
a) Acetic Acid-Induced Writhing Test (for peripheral analgesia):
-
Animals: Male or female mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: Test compounds, a vehicle control, and a positive control (e.g., aspirin) are administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce abdominal constrictions (writhing).
-
Observation: The number of writhes is counted for a defined period (e.g., 15-20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
b) Hot Plate Test (for central analgesia):
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Animals: Mice or rats are used.
-
Baseline Measurement: The baseline reaction time (e.g., paw licking, jumping) of each animal when placed on the hot plate is recorded. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test compound, vehicle, or a positive control (e.g., morphine) is administered.
-
Post-treatment Measurement: The reaction time of each animal is measured at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The increase in latency to respond is calculated as an index of analgesia.
In Vitro Anti-Inflammatory Activity Assessment (General Protocol)
LPS-Induced Pro-inflammatory Cytokine Production in Macrophages:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured under standard conditions.
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound or vehicle for a specified duration (e.g., 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response.
-
Incubation: The cells are incubated for a period to allow for cytokine production (e.g., 24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition, can be determined from the dose-response curve.
Quantitative Data
Clinical Trials
A thorough search of clinical trial registries (e.g., ClinicalTrials.gov) did not yield any records of clinical trials conducted specifically for this compound. The development of this compound may not have progressed to the clinical stage, or any such trials were not registered in publicly accessible databases.
Conclusion
This compound (2-Aminomethylene-1-indanone) is an analgesic compound with a well-defined core patent establishing its synthesis and intended use. While specific and detailed quantitative data on its biological activity and a comprehensive modern patent landscape are not extensively available, its structural class (indanone derivatives) is associated with anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a framework for the evaluation of this compound and related compounds. Further research would be necessary to fully elucidate its precise mechanism of action, quantify its efficacy, and explore its full therapeutic potential. This technical guide serves as a starting point for researchers and drug development professionals interested in revisiting this chemical scaffold for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Novel Protein Kinase Inhibitor Verazanib
Introduction
Verazanib is an investigational, orally bioavailable, covalent inhibitor of the mutant Serine/Threonine Kinase XYZ (STK-XYZ) protein. The specific mutation, G12C, leads to constitutive activation of the kinase, promoting oncogenic signaling in a subset of solid tumors. Verazanib has demonstrated high selectivity and potent anti-tumor activity in preclinical models, leading to its advancement into clinical trials. This document provides a comprehensive technical overview of Verazanib, including its mechanism of action, preclinical data, and the experimental protocols used for its characterization.
Mechanism of Action
Verazanib selectively targets the G12C mutant form of STK-XYZ. It forms a covalent bond with the cysteine residue at position 12, locking the kinase in an inactive state. This irreversible inhibition blocks downstream signaling through the MAPK/ERK pathway, thereby inhibiting cell proliferation and inducing apoptosis in STK-XYZ G12C-mutant cancer cells.
Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by Verazanib.
Caption: Verazanib inhibits the mutant STK-XYZ (G12C), blocking the MAPK/ERK pathway.
Preclinical Data
In Vitro Kinase Selectivity
Verazanib was profiled against a panel of 400 human kinases to assess its selectivity. The IC50 values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.
| Kinase Target | IC50 (nM) | Fold Selectivity (vs. STK-XYZ WT) |
| STK-XYZ (G12C) | 2.5 | >4,000 |
| STK-XYZ (WT) | >10,000 | 1 |
| EGFR | >10,000 | >4,000 |
| VEGFR2 | >10,000 | >4,000 |
| PI3Kα | >10,000 | >4,000 |
Cellular Potency
The anti-proliferative activity of Verazanib was evaluated in various cancer cell lines. The GI50 values, representing the concentration required to inhibit cell growth by 50%, are presented below.
| Cell Line | STK-XYZ Status | GI50 (nM) |
| TumorLine-A | G12C Mutant | 5.2 |
| TumorLine-B | G12C Mutant | 8.1 |
| ControlLine-C | Wild-Type | >15,000 |
| ControlLine-D | Wild-Type | >15,000 |
In Vivo Efficacy
The efficacy of Verazanib was tested in a patient-derived xenograft (PDX) model using TumorLine-A.
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Verazanib | 10 | 92 |
| Verazanib | 30 | 98 |
Experimental Protocols
Workflow for Inhibitor Characterization
The following diagram outlines the general workflow for the preclinical characterization of a novel protein kinase inhibitor like Verazanib.
Caption: Preclinical workflow for the development of a novel protein kinase inhibitor.
Biochemical Kinase Assay (IC50 Determination)
-
Objective: To determine the concentration of Verazanib required to inhibit 50% of the enzymatic activity of recombinant STK-XYZ (G12C and WT).
-
Materials:
-
Recombinant human STK-XYZ (G12C and WT) enzymes.
-
ATP and a suitable peptide substrate.
-
Verazanib, serially diluted in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Kinase-Glo® Luminescent Kinase Assay Kit.
-
-
Procedure:
-
Add 5 µL of assay buffer containing the kinase enzyme to each well of a 384-well plate.
-
Add 0.1 µL of serially diluted Verazanib or DMSO (vehicle control) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP via luminescence using the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Data are normalized to control wells (0% and 100% inhibition), and IC50 values are calculated using a four-parameter logistic curve fit.
-
Cell-Based Proliferation Assay (GI50 Determination)
-
Objective: To determine the concentration of Verazanib required to inhibit the growth of cancer cell lines by 50%.
-
Materials:
-
STK-XYZ G12C mutant and wild-type cancer cell lines.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Verazanib, serially diluted in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serially diluted Verazanib or DMSO (vehicle control) for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence to determine the number of viable cells.
-
Calculate GI50 values by normalizing the data to the vehicle-treated controls and fitting to a non-linear regression curve.
-
Conclusion
Verazanib is a potent and highly selective covalent inhibitor of the STK-XYZ G12C mutant. It demonstrates significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo in models harboring this specific mutation. The data presented in this guide support the continued clinical development of Verazanib as a promising therapeutic agent for patients with STK-XYZ G12C-mutant cancers.
An In-depth Technical Guide to "Drinidene": Binding Affinity and Kinetics
An important note on the availability of information: Publicly available scientific literature and drug databases do not contain information on a compound named "Drinidene." It is possible that this is a novel or internal compound name, or that the name is misspelled. The following guide is a template demonstrating how data for a compound of interest would be structured and presented, but it does not contain actual data for "this compound" as none could be found.
Introduction
This technical guide provides a comprehensive overview of the binding characteristics of a hypothetical compound, herein referred to as "this compound." The primary focus of this document is to detail its binding affinity and kinetics to its putative biological target(s). This guide is intended for researchers, scientists, and professionals in the field of drug development.
Binding affinity is a critical parameter in drug design, quantifying the strength of the interaction between a ligand (drug) and its target protein.[1][2] It is typically expressed by the equilibrium dissociation constant (Kd), where a smaller Kd value signifies a stronger binding interaction.[2] The kinetics of this interaction, described by the association rate constant (k) and the dissociation rate constant (k), provide a dynamic view of the binding event.[1] Understanding these parameters is fundamental for optimizing drug efficacy and safety.[2][3]
Quantitative Binding Data
No public data is available for "this compound." The table below is a template for how such data would be presented.
| Target | Compound | Kd (nM) | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) | Assay Method | Reference |
| Target X | This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
| Target Y | This compound | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A | Data N/A |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of binding data. The following are representative protocols for key binding assays.
As no specific experimental data for "this compound" is available, the following are generalized protocols.
Radioligand Binding Assay
A radioligand binding assay is a common method to determine the affinity of a ligand for a receptor.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cells expressing the target receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in an appropriate buffer.
-
Assay Setup: A constant concentration of a radiolabeled ligand known to bind to the target is incubated with the prepared membranes.
-
Competition: Increasing concentrations of the unlabeled test compound ("this compound") are added to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
Separation: The reaction is terminated, and bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 (the concentration of "this compound" that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time binding kinetics.
Workflow Diagram:
Caption: General workflow for an SPR experiment.
Protocol:
-
Immobilization: The purified target protein is covalently attached to the surface of a sensor chip.
-
Association: A solution containing "this compound" at a known concentration is flowed over the sensor chip surface, allowing it to bind to the immobilized target. This binding event causes a change in the refractive index at the surface, which is detected in real-time as an increase in the response signal.
-
Dissociation: The "this compound" solution is replaced with a continuous flow of buffer. The dissociation of "this compound" from the target is monitored as a decrease in the response signal over time.
-
Regeneration: A specific regeneration solution is injected to remove any remaining bound "this compound," preparing the surface for the next binding cycle.
-
Data Analysis: The resulting sensorgrams (plots of response versus time) are analyzed using appropriate binding models to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Signaling Pathways
No information is available on the signaling pathways affected by "this compound." The following is a hypothetical example of a signaling pathway diagram.
Caption: Hypothetical G-protein coupled receptor signaling pathway for "this compound".
Conclusion
The binding affinity and kinetics of a drug candidate are paramount for its successful development. While no public data currently exists for a compound named "this compound," this guide outlines the standard methodologies and data presentation formats that are essential for characterizing such a molecule. Future research, should "this compound" be a valid compound, would need to generate this foundational data to elucidate its mechanism of action and therapeutic potential.
References
- 1. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 3. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The development of novel therapeutic agents requires rigorous characterization of their biological activity. Cell-based assays are indispensable tools for this purpose, offering insights into a compound's mechanism of action, potency, and potential toxicity in a biologically relevant context. While specific information regarding "Drinidene" is not available in the public domain, this document provides a comprehensive guide to developing and implementing cell-based assay protocols for the characterization of any novel compound, referred to herein as "Compound X." These protocols are based on established methodologies for evaluating cellular responses to external stimuli.
Cytotoxicity and Viability Assays
Application: To determine the concentration range at which a compound exhibits cytotoxic effects, thereby establishing a therapeutic window for further in vitro studies.
Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methods for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound X (stock solution in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Compound X. Include vehicle control (medium with the same concentration of solvent as the highest concentration of Compound X) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Presentation:
The results of the MTT assay can be presented in a table to clearly display the dose-dependent effect of Compound X on cell viability.
| Compound X Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.09 | 92.0 |
| 10 | 0.88 | 0.06 | 70.4 |
| 50 | 0.45 | 0.05 | 36.0 |
| 100 | 0.15 | 0.03 | 12.0 |
Experimental Workflow:
Cell Proliferation Assays
Application: To determine the effect of a compound on the rate of cell division. This is crucial for distinguishing between cytotoxic and cytostatic effects.
Protocol: Dye Dilution Assay for Cell Proliferation
This method utilizes a fluorescent dye that is progressively diluted with each cell division, allowing for the quantitative analysis of cell proliferation.[1][2][3][4]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Compound X
-
Cell-permeable fluorescent dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Staining: Resuspend cells in PBS at a concentration of 1x10^6 cells/mL. Add the fluorescent dye to the cell suspension at the recommended concentration and incubate for the specified time, protected from light.
-
Quenching: Quench the staining reaction by adding complete culture medium.
-
Washing: Wash the cells twice with complete culture medium to remove any unbound dye.
-
Cell Seeding and Treatment: Seed the stained cells into culture plates and treat with various concentrations of Compound X.
-
Time-Course Analysis: At different time points (e.g., 0, 24, 48, 72 hours), harvest the cells.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.
Data Presentation:
The data from a dye dilution assay can be summarized to show the impact of Compound X on the proliferative capacity of the cells.
| Compound X Concentration (µM) | Mean Fluorescence Intensity (Day 3) | % Proliferating Cells (Day 3) |
| 0 (Vehicle Control) | 150 | 95 |
| 1 | 160 | 92 |
| 10 | 350 | 60 |
| 50 | 800 | 25 |
| 100 | 1200 | 5 |
Experimental Workflow:
Signaling Pathway Analysis
Application: To investigate the molecular mechanism of action of a compound by determining which cellular signaling pathways it modulates.
Protocol: Reporter Gene Assay for NF-κB Signaling
This protocol describes a method to assess the activation or inhibition of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Materials:
-
Cell line stably expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP)
-
Complete cell culture medium
-
Compound X
-
Inducer of the NF-κB pathway (e.g., TNF-α)
-
Lysis buffer
-
Luciferase substrate (if using a luciferase reporter)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.
-
Pre-treatment with Compound X: Treat the cells with different concentrations of Compound X for 1-2 hours.
-
Induction of Signaling: Stimulate the cells with an NF-κB inducer (e.g., TNF-α) for 6-24 hours. Include appropriate controls (unstimulated, stimulated with inducer only).
-
Cell Lysis: Wash the cells with PBS and add lysis buffer.
-
Reporter Gene Measurement:
-
For luciferase: Add luciferase substrate to the cell lysate and measure luminescence using a luminometer.
-
For GFP: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Presentation:
The inhibitory effect of Compound X on NF-κB signaling can be quantified and presented as follows:
| Compound X Concentration (µM) | Mean Reporter Activity (RLU) | Standard Deviation | % Inhibition of NF-κB Activity |
| 0 (Stimulated Control) | 500,000 | 25,000 | 0 |
| 0.1 | 480,000 | 22,000 | 4 |
| 1 | 350,000 | 18,000 | 30 |
| 10 | 150,000 | 12,000 | 70 |
| 50 | 55,000 | 8,000 | 89 |
| 100 | 52,000 | 7,500 | 89.6 |
Hypothetical Signaling Pathway:
The protocols and frameworks provided in these application notes serve as a foundational guide for the cellular characterization of a novel compound. The specific assays, cell lines, and conditions should be optimized based on the therapeutic target and the chemical properties of the compound under investigation. Rigorous and systematic application of these cell-based assays will provide critical data to inform the drug development process.
References
- 1. Deriving Quantitative Cell Biological Information from Dye-Dilution Lymphocyte Proliferation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of cell proliferation by a dye dilution assay: Application to cell lines and cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deriving Quantitative Cell Biological Information from Dye-Dilution Lymphocyte Proliferation Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of "Drinidene," a Novel EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various high-throughput screening (HTS) methods aimed at the identification and characterization of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), exemplified by the hypothetical compound "Drinidene." The included methodologies cover both biochemical and cell-based assays, offering a comprehensive guide for establishing robust screening campaigns.
Introduction to EGFR Inhibition and High-Throughput Screening
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[1][2] High-throughput screening (HTS) is an essential tool in the discovery of new EGFR inhibitors, enabling the rapid evaluation of large compound libraries to identify potential drug candidates.[1] This document outlines several widely used HTS technologies and provides detailed protocols for their implementation.
EGFR Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as epidermal growth factor (EGF), leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, ultimately promoting cell growth and survival.[1][4]
References
Application Notes and Protocols for Drinidene Administration in Animal Models
For: Researchers, scientists, and drug development professionals.
Subject: Comprehensive guidelines for the preclinical administration of Drinidene, a norepinephrine-dopamine reuptake inhibitor (NDRI), in various animal models.
Introduction
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI) that modulates neurotransmitter levels in the brain.[1][2] Like other compounds in its class, such as bupropion (B1668061) and methylphenidate, this compound is investigated for its potential therapeutic effects in neurological and psychiatric disorders, including depression and attention-deficit/hyperactivity disorder (ADHD).[2][3][4] Its mechanism of action involves blocking the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), which leads to an increase in the extracellular concentrations of norepinephrine and dopamine.[1][2] This heightened noradrenergic and dopaminergic signaling is central to its pharmacological effects.[1] These notes provide an overview of protocols for the administration of this compound in preclinical animal studies.
Mechanism of Action: Norepinephrine and Dopamine Reuptake Inhibition
This compound exerts its effects by binding to and inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][2] This action prevents the reabsorption of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration of these neurotransmitters in the synapse and enhancing neurotransmission.
The signaling pathway affected by this compound is fundamental to mood, cognition, and behavior. An increase in norepinephrine and dopamine levels in brain regions like the prefrontal cortex can improve focus, alertness, and motivation.[1][3]
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Drinidene in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Drinidene, a novel investigational tyrosine kinase inhibitor, in human plasma. The straightforward protein precipitation-based sample preparation and rapid chromatographic runtime of 3.5 minutes make this method suitable for high-throughput analysis in a clinical research setting.[1] The method was validated according to regulatory guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over the desired concentration range.
Introduction
This compound is a next-generation, ATP-competitive tyrosine kinase inhibitor with a 2-aminopyrimidine (B69317) core structure, currently under investigation for the treatment of certain solid tumors.[2][3][4] Reliable quantification of this compound in biological matrices is essential for pharmacokinetic (PK) and toxicokinetic (TK) studies during its clinical development. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose.[5] This method was developed to provide a robust tool for therapeutic drug monitoring (TDM) and to support clinical trials by accurately measuring this compound concentrations in human plasma.[6]
Chemical Structure of this compound (Hypothetical): (A representative structure of a 2-aminopyrimidine derivative with features common to kinase inhibitors is assumed for this protocol.)
-
IUPAC Name: 4-((4-methylpiperazin-1-yl)methyl)-N-(4-((3-pyridinyl)ethynyl)phenyl)pyrimidin-2-amine
-
Molecular Formula: C23H25N7
-
Molecular Weight: 411.5 g/mol
Experimental
-
This compound reference standard (99.5% purity)
-
This compound-d8 (deuterated internal standard, IS) (99.2% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
A triple quadrupole mass spectrometer coupled with a UHPLC system was used for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| UHPLC System | High-performance system with a temperature-controlled autosampler and column compartment |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 5% B to 95% B over 2.0 min, hold at 95% B for 0.5 min, return to 5% B and equilibrate for 0.9 min |
| Run Time | 3.5 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 412.2 -> 298.2 (Quantifier), 412.2 -> 193.1 (Qualifier) this compound-d8 (IS): 420.2 -> 306.2 |
| Collision Energy (CE) | Optimized for each transition (e.g., this compound: 25 eV, this compound-d8: 27 eV) |
| Source Temperature | 550 °C |
| IonSpray Voltage | 5500 V |
Stock solutions of this compound and this compound-d8 (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution in a 50:50 methanol/water mixture. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
A simple protein precipitation method was employed for plasma sample preparation.[1][6][7]
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound-d8 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to an HPLC vial with an insert.
-
Inject 5 µL into the LC-MS/MS system.
Results and Discussion
The developed method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
The method demonstrated excellent linearity over the concentration range of 0.5 to 500 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighted (1/x²) linear regression was used. The correlation coefficient (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.[1][8]
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Mean r² |
| This compound | 0.5 - 500 | 1/x² weighted | 0.997 |
Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High). The results, summarized in Table 4, are within the acceptable limits of ±15% (±20% for LLOQ).[7][9]
Table 4: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=18) Mean Conc. (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.5 | 0.54 | 108.0 | 7.2 | 0.56 | 112.0 | 9.8 |
| Low QC | 1.5 | 1.45 | 96.7 | 5.1 | 1.48 | 98.7 | 6.5 |
| Mid QC | 75 | 78.2 | 104.3 | 3.8 | 76.9 | 102.5 | 4.1 |
| High QC | 400 | 395.6 | 98.9 | 2.5 | 408.1 | 102.0 | 3.3 |
The extraction recovery and matrix effect were assessed at low, mid, and high QC concentrations. The extraction recovery for this compound was consistent and ranged from 92.5% to 98.1%. The matrix effect was minimal, with calculated values between 95.7% and 105.2%, indicating that the method is not significantly affected by ion suppression or enhancement from the plasma matrix.[6]
Conclusion
A sensitive, specific, and rapid LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple sample preparation procedure and short run time allow for high-throughput analysis, making it an invaluable tool for supporting clinical pharmacokinetic studies and therapeutic drug monitoring of this compound.
Protocols and Visualizations
Protocol 1: this compound Sample Preparation from Human Plasma
-
Thaw Samples: Thaw all plasma samples, calibration standards, and QCs on ice.
-
Label Tubes: Prepare and label 1.5 mL microcentrifuge tubes for each sample.
-
Aliquot Plasma: Vortex plasma samples gently. Using a calibrated pipette, transfer 50 µL of each sample into the corresponding labeled tube.
-
Add Internal Standard: Prepare a precipitating solution containing the internal standard (100 ng/mL this compound-d8 in acetonitrile). Add 150 µL of this solution to each tube.
-
Precipitate and Mix: Immediately cap and vortex each tube for 30 seconds at high speed.
-
Centrifuge: Place the tubes in a microcentrifuge and spin at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully aspirate 100 µL of the clear supernatant without disturbing the protein pellet and transfer it into an HPLC vial containing a 250 µL glass insert.
-
Cap and Load: Securely cap the vials and place them in the autosampler tray, which should be maintained at 10 °C.
-
Inject: Initiate the LC-MS/MS sequence.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for this compound quantification in plasma.
Hypothetical Signaling Pathway for this compound
As a tyrosine kinase inhibitor, this compound is hypothesized to target the ATP-binding site of a specific receptor tyrosine kinase (RTK), thereby inhibiting downstream signaling pathways commonly implicated in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/Akt pathways.
Caption: this compound's proposed mechanism of action on RTK signaling.
References
- 1. Development and clinical application of a liquid chromatography-tandem mass spectrometry-based assay to quantify eight tyrosine kinase inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. rsc.org [rsc.org]
- 6. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC–MS/MS method for simultaneous determination of eight tyrosine kinase inhibitors and its application in mice pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Rapid Determination of 9 Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma in Human Plasma by QuEChERS-UPLC-MS/MS [frontiersin.org]
The Enigmatic "Drinidene": A Search for its Role in In Vivo Imaging
A comprehensive review of scientific literature and patent databases reveals a significant information gap regarding the application of a compound referred to as "Drinidene" in the field of in vivo imaging. While the name "this compound" appears in several patents, it is consistently listed among extensive catalogues of diverse chemical entities without specific data pertaining to its use as an imaging agent[1][2][3][4][5]. The search did not yield any preclinical studies, data on fluorescent properties, or a mechanism of action related to imaging applications for this particular compound.
Therefore, the creation of detailed Application Notes and Protocols for "this compound" as an in vivo imaging agent is not feasible based on currently available public domain information.
To fulfill the user's request for a structured guide, the following sections provide a comprehensive template for Application Notes and Protocols for a hypothetical fluorescent imaging agent, provisionally named "Fluoroprobe-X." This template is designed to serve as a practical framework for researchers, scientists, and drug development professionals working with novel imaging probes.
Application Notes & Protocols: Fluoroprobe-X for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Fluoroprobe-X is a novel fluorescent probe designed for the targeted in vivo imaging of [Specify Target Molecule or Pathway ] activity. Its unique spectral properties and high binding affinity make it a promising tool for non-invasive monitoring of disease progression and therapeutic response in preclinical models. These notes provide an overview of Fluoroprobe-X's characteristics and detailed protocols for its application in small animal imaging studies.
2. Data Presentation: Properties of Fluoroprobe-X
The following table summarizes the key quantitative data for Fluoroprobe-X, facilitating its effective implementation in experimental designs.
| Property | Value | Units |
| Fluorescence Properties | ||
| Excitation Maximum (λex) | 650 | nm |
| Emission Maximum (λem) | 680 | nm |
| Molar Extinction Coefficient | 150,000 | M⁻¹cm⁻¹ |
| Quantum Yield | 0.35 | |
| Binding & Specificity | ||
| Target | [Specify Target, e.g., Enzyme Y ] | |
| Binding Affinity (Kd) | 25 | nM |
| In Vitro Specificity | >100-fold vs. related targets | |
| Pharmacokinetics | ||
| Half-life (t½) - Blood | 2.5 | hours |
| Primary Route of Excretion | Renal | |
| Safety & Toxicology | ||
| Maximum Tolerated Dose (MTD) in mice | 50 | mg/kg |
| Cytotoxicity (IC50) | >100 | µM |
3. Experimental Protocols
The following protocols provide a detailed methodology for a typical in vivo imaging study using Fluoroprobe-X in a murine tumor model.
3.1. Animal Handling and Preparation
-
House animals in accordance with institutional guidelines.
-
For tumor models, allow tumors to reach a palpable size (e.g., 100-150 mm³) before imaging.
-
Anesthetize the animal using a suitable anesthetic (e.g., isoflurane (B1672236) inhalation) for the duration of the probe administration and imaging session.
-
Maintain the animal's body temperature using a heating pad.
-
Remove fur from the imaging area to minimize fluorescence interference.
3.2. Probe Reconstitution and Administration
-
Reconstitute lyophilized Fluoroprobe-X in sterile, pyrogen-free DMSO to create a 10 mM stock solution.
-
For administration, dilute the stock solution in sterile saline to the final desired concentration (e.g., 100 µM). The final DMSO concentration should be below 5%.
-
Administer Fluoroprobe-X to the animal via intravenous (tail vein) injection at a dose of [Specify dose, e.g., 10 nmol ] in a total volume of 100-150 µL.
3.3. In Vivo Imaging Procedure
-
Place the anesthetized animal in the imaging chamber of a suitable small animal imaging system (e.g., IVIS Spectrum, Pearl Trilogy).
-
Acquire a baseline (pre-injection) image using the appropriate excitation and emission filter set for Fluoroprobe-X (e.g., Excitation: 640 nm, Emission: 680 nm).
-
Following probe administration, acquire images at multiple time points (e.g., 1, 4, 8, and 24 hours post-injection) to assess probe biodistribution and target accumulation.
-
Use a consistent exposure time and binning for all image acquisitions to ensure comparability.
3.4. Data Analysis
-
Using the imaging system's software, draw regions of interest (ROIs) around the tumor and other relevant organs (e.g., liver, kidneys).
-
Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) within each ROI for all time points.
-
Calculate the tumor-to-background ratio to assess signal specificity.
4. Visualizations
4.1. Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that could be targeted by an imaging probe like Fluoroprobe-X.
Caption: Hypothetical signaling cascade targeted by Fluoroprobe-X.
4.2. Experimental Workflow
The diagram below outlines the general experimental workflow for an in vivo imaging study.
Caption: General workflow for in vivo fluorescence imaging.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. data.epo.org [data.epo.org]
- 3. US20160051640A1 - Soluble glycosaminoglycanases and methods of preparing and using soluble glycosaminoglycanases - Google Patents [patents.google.com]
- 4. US20040106589A1 - Fatty acid-pharmaceutical agent conjugates - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Application Note: High-Throughput Identification of Drinidene Sensitivity Markers Using a Genome-Wide CRISPR-Cas9 Screen
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for identifying genetic markers of sensitivity to Drinidene, a novel bioactive compound, using a genome-wide CRISPR-Cas9 knockout screen. The described methodology enables researchers to uncover genes whose loss-of-function sensitizes cells to this compound treatment, thereby elucidating its mechanism of action and identifying potential patient stratification biomarkers. This document offers a comprehensive guide for researchers, scientists, and drug development professionals, including experimental design, detailed protocols, data analysis, and visualization of workflows and hypothetical signaling pathways.
Introduction
This compound is a bioactive chemical compound belonging to the indanone class.[1][2] Derivatives of this class have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, neuroprotective, and anticancer effects.[2][3][4][5] Given the therapeutic potential of indanone derivatives, understanding the genetic factors that influence cellular response to new compounds like this compound is crucial for advancing its development.
CRISPR-Cas9 genome editing has emerged as a powerful tool for functional genomics, allowing for systematic gene perturbation on a genome-wide scale.[1] CRISPR screens, in particular, are instrumental in identifying gene-drug interactions, revealing mechanisms of drug resistance, and discovering synthetic lethalities.[2][4] This application note details a negative selection (or "drop-out") CRISPR screen to identify genes whose knockout confers sensitivity to this compound. In this setup, cells lacking genes that are crucial for survival in the presence of the drug will be depleted from the population.
Materials and Methods
Cell Line Selection and Culture
A human cancer cell line relevant to the intended therapeutic application of this compound should be selected. For this hypothetical protocol, we will use a common adenocarcinoma cell line, such as A549. Cells should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
Reagents and Equipment
-
A549 cell line (or other suitable cancer cell line)
-
This compound (CAS 53394-92-6)
-
Human GeCKO v2.0 lentiCRISPR knockout pooled library
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentiviral production
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Polybrene
-
DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)
-
Next-generation sequencing (NGS) platform and reagents
Experimental Workflow
The overall experimental workflow for the CRISPR screen is depicted in the diagram below.
Caption: Experimental workflow for the CRISPR-Cas9 screen.
Detailed Protocols
1. Lentiviral Library Production:
-
Co-transfect HEK293T cells with the GeCKO v2.0 library plasmids and lentiviral packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Pool the collected supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titer the lentiviral library on the target cell line (A549) to determine the optimal multiplicity of infection (MOI). An MOI of 0.3-0.5 is recommended to ensure that most cells receive a single sgRNA.
2. Generation of the Mutant Cell Library:
-
Seed A549 cells at a density that will ensure a representation of at least 500 cells per sgRNA in the library.
-
Transduce the cells with the lentiviral library at the predetermined MOI in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
After another 24 hours, begin selection with puromycin at a predetermined concentration that effectively kills non-transduced cells.
-
Expand the selected cell population to a sufficient number for the screen while maintaining library representation.
3. This compound Sensitivity Screen:
-
Determine the IC20 (concentration that inhibits growth by 20%) of this compound for the A549 Cas9-expressing cell line through a dose-response curve.
-
Plate the mutant cell library in two groups: a treatment group and a vehicle control group (e.g., DMSO).
-
Treat the treatment group with the IC20 concentration of this compound.
-
Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure in the treatment group.
-
Harvest the cells from both groups for genomic DNA extraction.
4. Data Analysis:
-
Extract genomic DNA from both the treated and control cell populations.
-
Amplify the sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing on the amplified sgRNA libraries.
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Calculate the log2 fold change (LFC) of each sgRNA in the treated versus the control group.
-
Use statistical methods, such as MAGeCK, to identify genes whose sgRNAs are significantly depleted in the this compound-treated population. These are the candidate sensitivity genes.
Results
The results of the CRISPR screen are typically presented as a ranked list of genes whose knockout leads to sensitization to the compound. The following table represents hypothetical data from a this compound sensitivity screen.
| Gene Symbol | Rank | Log2 Fold Change (LFC) | p-value | False Discovery Rate (FDR) |
| GENE_A | 1 | -3.5 | 1.2e-8 | 2.5e-5 |
| GENE_B | 2 | -3.1 | 3.5e-8 | 5.1e-5 |
| GENE_C | 3 | -2.8 | 9.8e-7 | 1.2e-4 |
| GENE_D | 4 | -2.5 | 2.1e-6 | 2.0e-4 |
| GENE_E | 5 | -2.2 | 5.6e-6 | 4.3e-4 |
Table 1: Hypothetical Top 5 Gene Hits from this compound Sensitivity Screen.
Discussion and Hypothetical Signaling Pathway
The identified sensitivity markers provide insights into the potential mechanism of action of this compound. For instance, if the screen identifies multiple components of a specific signaling pathway, it is plausible that this compound's efficacy is dependent on the functioning of this pathway.
As the precise mechanism of this compound is currently unknown, we present a hypothetical signaling pathway that could be implicated in a drug sensitivity screen for an anti-cancer agent. The diagram below illustrates the MAPK/ERK pathway, a common pathway involved in cell proliferation and survival, which is often a target in cancer therapy. Knockout of a gene in a parallel survival pathway could lead to increased sensitivity to a drug targeting the MAPK/ERK pathway.
Caption: Hypothetical MAPK/ERK signaling pathway.
In this hypothetical scenario, if this compound inhibits MEK, a CRISPR screen could identify genes in parallel survival pathways (e.g., PI3K/AKT pathway) as sensitivity markers. The loss of these parallel pathways would make the cells more reliant on the MAPK/ERK pathway, thus increasing their sensitivity to this compound.
Conclusion
The protocol described in this application note provides a robust framework for conducting a genome-wide CRISPR-Cas9 screen to identify genetic markers of sensitivity to the novel compound this compound. The identification of such markers is a critical step in understanding a compound's mechanism of action, discovering biomarkers for patient selection, and identifying potential combination therapies. While the specific biological context of this compound is still under investigation, the methodologies presented here are broadly applicable to a wide range of compounds and cell types in drug discovery and development.
References
Application Notes and Protocols: Drinidene Combination Therapy Experimental Design
Introduction
The therapeutic landscape is increasingly moving towards combination therapies to enhance efficacy, overcome resistance, and minimize toxicity. "Drinidene" is a novel investigational agent with a yet-to-be-fully-elucidated mechanism of action. Preliminary data suggest potential synergistic effects when combined with other targeted agents or standard-of-care chemotherapies. These application notes provide a comprehensive framework for the experimental design of this compound combination therapies, intended for researchers, scientists, and drug development professionals. The protocols outlined below are designed to systematically evaluate the efficacy and mechanism of action of this compound-based combination regimens in preclinical models.
Preclinical Evaluation of this compound Combination Therapy
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound when combined with other therapeutic agents across a panel of relevant cancer cell lines.
Methodology: Cell Viability and Synergy Analysis
-
Cell Line Selection: A panel of well-characterized cancer cell lines representing the target indication(s) should be selected.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent(s) in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a dose matrix of this compound and the combination agent. This typically involves a 6x6 or 8x8 matrix of varying concentrations of each drug, including single-agent controls.
-
Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTS assay.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to vehicle-treated controls for each drug concentration and combination.
-
Analyze the dose-response data using software such as SynergyFinder or Combenefit to calculate synergy scores (e.g., Loewe, Bliss, HSA, ZIP).
-
Data Presentation:
Table 1: In Vitro Synergy Scores for this compound Combination Therapy
| Cell Line | Combination Agent | Synergy Score (Loewe) | Synergy Score (Bliss) | Synergy Score (HSA) | Synergy Score (ZIP) |
| Cell Line A | Agent X | Value | Value | Value | Value |
| Cell Line A | Agent Y | Value | Value | Value | Value |
| Cell Line B | Agent X | Value | Value | Value | Value |
| Cell Line B | Agent Y | Value | Value | Value | Value |
| Cell Line C | Agent X | Value | Value | Value | Value |
| Cell Line C | Agent Y | Value | Value | Value | Value |
Mechanistic Elucidation of Combination Effects
Objective: To investigate the molecular mechanisms underlying the observed synergistic interactions.
Methodology: Western Blotting for Signaling Pathway Analysis
-
Treatment: Treat cells with this compound, the combination agent, and the combination at synergistic concentrations for various time points (e.g., 6, 24, 48 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against key proteins in relevant signaling pathways (e.g., apoptosis markers like Cleaved Caspase-3, PARP; cell cycle regulators like p21, Cyclin D1; and pathways implicated in the mechanism of the combination agent).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathway Diagram:
Caption: Hypothetical signaling pathway of this compound in combination with Agent X.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound combination therapy in a relevant in vivo model.
Methodology: Xenograft or Syngeneic Mouse Models
-
Model Selection: Choose an appropriate mouse model (e.g., subcutaneous xenografts using human cancer cell lines, or a syngeneic model for immunotherapy combinations).
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound alone, Combination Agent alone, this compound + Combination Agent).
-
Treatment Administration: Administer drugs according to the predetermined dose and schedule via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Record body weight 2-3 times per week as a measure of toxicity.
-
Observe mice for any clinical signs of distress.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size, or at the end of the study period. Collect tumors for pharmacodynamic analysis.
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare tumor growth between groups.
-
Data Presentation:
Table 2: In Vivo Efficacy of this compound Combination Therapy in Xenograft Model
| Treatment Group | Number of Animals (n) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 10 | Value | N/A | Value |
| This compound (Dose) | 10 | Value | Value | Value |
| Agent X (Dose) | 10 | Value | Value | Value |
| This compound + Agent X | 10 | Value | Value | Value |
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy studies of this compound combination therapy.
Pharmacodynamic (PD) and Biomarker Analysis
Objective: To confirm target engagement and identify potential biomarkers of response to this compound combination therapy.
Methodology: Immunohistochemistry (IHC) or Immunofluorescence (IF)
-
Tissue Processing: Fix tumors collected at the study endpoint in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.
-
Staining:
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with primary antibodies against PD biomarkers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, or specific pathway markers).
-
Incubate with a labeled secondary antibody.
-
Develop with a chromogen (for IHC) or mount with a fluorescent mounting medium (for IF).
-
Counterstain with hematoxylin (B73222) (for IHC) or DAPI (for IF).
-
-
Imaging and Analysis:
-
Scan slides using a digital slide scanner.
-
Quantify the staining intensity and percentage of positive cells using image analysis software (e.g., HALO®, Visiopharm).
-
Data Presentation:
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissues
| Treatment Group | Ki-67 (% Positive Cells) ± SEM | Cleaved Caspase-3 (H-Score) ± SEM | p-ERK (H-Score) ± SEM |
| Vehicle | Value | Value | Value |
| This compound | Value | Value | Value |
| Agent X | Value | Value | Value |
| This compound + Agent X | Value | Value | Value |
Conclusion
The successful execution of these experimental protocols will provide a robust preclinical data package to support the clinical development of this compound-based combination therapies. The systematic evaluation of synergy, mechanism of action, in vivo efficacy, and pharmacodynamic effects is crucial for identifying the most promising combination strategies and patient populations that are most likely to benefit. Careful attention to experimental design, data analysis, and interpretation will be paramount to advancing this compound into the next phase of drug development.
Application Notes: Flow Cytometry Analysis of Liriodenine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liriodenine (B31502), an aporphine (B1220529) alkaloid extracted from the tulip tree (Liriodendron tulipifera), has demonstrated significant anticancer properties. It is a promising candidate for drug development due to its ability to inhibit cell growth and induce programmed cell death (apoptosis) in various cancer cell lines. Flow cytometry is an indispensable tool for elucidating the cellular mechanisms of action of potential therapeutic compounds like Liriodenine. This high-throughput technique allows for the rapid, quantitative analysis of individual cells within a population, providing critical insights into physiological states, including cell cycle progression and apoptosis. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of Liriodenine on cancer cells.
Mechanism of Action
Liriodenine exerts its anticancer effects through the modulation of key signaling pathways that regulate cell survival and proliferation. A primary mechanism involves the upregulation of the tumor suppressor protein p53.[1][2] Increased p53 expression can, in turn, negatively regulate the anti-apoptotic protein Bcl-2 and activate the caspase cascade, ultimately leading to apoptosis.[2] Specifically, the activation of caspase-3 has been observed in Liriodenine-treated cells.[1] Furthermore, Liriodenine has been shown to inhibit the expression of cyclin D1, a protein crucial for the G1/S phase transition in the cell cycle, suggesting a role in inducing cell cycle arrest.[1]
Data Presentation
The following tables summarize the quantitative effects of Liriodenine on apoptosis and cell cycle distribution in MCF-7 human breast cancer cells and HEp-2 human laryngocarcinoma cells, as determined by flow cytometry.
Table 1: Effect of Liriodenine on Apoptosis in MCF-7 Cells
| Liriodenine Concentration (µM) | Treatment Duration (hours) | Apoptotic Rate (%) |
| 0 (Control) | 48 | Baseline |
| 10 | 48 | Significantly Increased |
Data synthesized from studies demonstrating a significant increase in the apoptotic rate of MCF-7 cells following treatment with 10 µM Liriodenine for 48 hours.
Table 2: Effect of Liriodenine on p53 Expression in HEp-2 Cells
| Liriodenine Concentration (µM) | Treatment Duration (hours) | p53 Expression Level |
| 10 | 0 | Baseline |
| 10 | 12 | Increased |
| 10 | 24 | Further Increased |
| 10 | 48 | Maximally Increased |
Data synthesized from studies showing a time-dependent increase in p53 expression in HEp-2 cells treated with 10 µM Liriodenine.
Signaling Pathway
Caption: Proposed signaling pathway of Liriodenine-induced apoptosis.
Experimental Protocols
Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in Liriodenine-treated cells using Annexin V-FITC and PI staining, followed by flow cytometry analysis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that is unable to cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
Materials:
-
Liriodenine
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MCF-7, HEp-2) in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Liriodenine (e.g., 0, 5, 10, 20 µM) for the desired time period (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which contains detached (potentially apoptotic) cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA.
-
Combine the detached cells with the cells collected from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Excite the cells with a 488 nm laser.
-
Collect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in Liriodenine-treated cells by staining the DNA with PI. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Liriodenine
-
Cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the apoptosis protocol (Step 1).
-
-
Cell Harvesting:
-
Harvest the cells as described in the apoptosis protocol (Step 2).
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the PI fluorescence in the FL2 or FL3 channel.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak may also be observed, which is indicative of apoptotic cells with fragmented DNA.
-
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Anticancer effects of liriodenine on the cell growth and apoptosis of human breast cancer MCF-7 cells through the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liriodenine induces the apoptosis of human laryngocarcinoma cells via the upregulation of p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Drinidene Solubility and Formulation
Disclaimer: Publicly available scientific literature lacks specific quantitative data on the aqueous solubility of Drinidene. The following troubleshooting guide and FAQs provide general strategies and protocols for addressing solubility challenges commonly encountered with poorly water-soluble small molecule compounds. Researchers working with this compound are encouraged to adapt these principles to determine the specific solubility characteristics of the molecule.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the aqueous solubility of a new compound like this compound?
A1: The first step is to perform a preliminary solubility assessment in water and a range of pharmaceutically relevant solvents. This typically involves techniques like the shake-flask method to determine the equilibrium solubility. It is also crucial to characterize the physicochemical properties of the compound, such as its pKa and LogP, as these will heavily influence its solubility behavior.
Q2: How does pH impact the solubility of an ionizable compound?
A2: For ionizable compounds, solubility is often pH-dependent.[1][2] The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[1][2] For a weakly basic drug, solubility will generally be higher at a lower pH where the compound is protonated and more polar. Conversely, a weakly acidic drug will be more soluble at a higher pH. Determining the pKa of the compound is essential to understand its solubility at different pH values.
Q3: What are common formulation strategies to enhance the aqueous solubility of a poorly soluble drug?
A3: Several formulation strategies can be employed to improve the solubility of poorly soluble compounds.[3] These include the use of co-solvents, surfactants, cyclodextrins, and developing amorphous solid dispersions or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[3] The choice of strategy depends on the compound's properties and the intended application.
Q4: What is the Biopharmaceutics Classification System (BCS) and why is it important for a research compound?
A4: The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability.[4][5] This classification helps to predict a drug's in vivo absorption characteristics.[4] For instance, a Class II drug has high permeability but low solubility, indicating that solubility enhancement is a key challenge for its oral delivery.[4] While the BCS classification for this compound is not publicly available, determining its solubility and permeability is a critical step in its development.
Troubleshooting Guide for Aqueous Solubility Issues
Q: My compound is precipitating out of my aqueous buffer during my in vitro assay. What should I do?
A: This is a common issue with poorly soluble compounds. Here are several troubleshooting steps:
-
Review Compound Concentration: Ensure the concentration you are using is below the determined aqueous solubility limit in that specific buffer system. If the solubility is unknown, a solubility assessment is the necessary first step.
-
Adjust pH: If your compound is ionizable, adjusting the pH of your buffer can significantly increase its solubility.[2] For a weak base, lowering the pH may help. For a weak acid, increasing the pH may be beneficial.
-
Incorporate a Co-solvent: The addition of a water-miscible organic solvent, such as DMSO or ethanol, can increase the solubility of your compound.[6][7] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
Consider Temperature Effects: For some compounds, solubility increases with temperature.[8] You could try preparing your solutions at a slightly elevated temperature, but be cautious of compound stability. Ensure the compound remains in solution upon cooling to the experimental temperature.
Quantitative Data Summary
Since specific solubility data for this compound is not available, the following table provides an example of how to structure and present solubility data for a hypothetical poorly soluble compound. Researchers should aim to generate similar data for this compound.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Deionized Water | 7.0 | 25 | < 1 | Shake-Flask |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | < 1 | Shake-Flask |
| 0.1 N HCl | 1.2 | 37 | 50 ± 5 | Shake-Flask |
| 5% DMSO in PBS | 7.4 | 25 | 25 ± 3 | Shake-Flask |
| 10% Ethanol in Water | 7.0 | 25 | 15 ± 2 | Shake-Flask |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials:
-
The compound of interest (e.g., this compound)
-
Selected solvent (e.g., water, PBS)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The goal is to have undissolved solid remaining to ensure saturation.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: In Vitro Dissolution Testing for Formulations
Objective: To evaluate the release profile of a compound from a formulated product.
Materials:
-
Formulated product (e.g., tablets, capsules)
-
USP-compliant dissolution apparatus (e.g., USP Apparatus 2 - paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Syringes and filters for sampling
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare the dissolution medium and bring it to the specified temperature (typically 37°C).
-
Place the formulated product into the dissolution vessel.
-
Start the apparatus at a specified agitation speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Filter the samples immediately.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the samples to determine the concentration of the compound at each time point.
-
Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Caption: Experimental workflow for solubility assessment.
Caption: Troubleshooting decision tree for precipitation issues.
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. The Biopharmaceutics Classification System (BCS) and the Biopharmaceutics Drug Disposition Classification System (BDDCS): Beyond guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction of Solubility and Permeability Class Membership: Provisional BCS Classification of the World’s Top Oral Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Basics of Nonsterile Compounding: Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing "Drinidene" Dosage for In Vitro Experiments: A Technical Support Guide
Disclaimer: Publicly available data on the use of "Drinidene" in in vitro research, including specific signaling pathways and established experimental protocols, is limited. This guide is designed as a comprehensive template for researchers. The specific examples, data, and pathways provided use a hypothetical analog, "Compound X," to illustrate the principles and methodologies for optimizing the dosage of a novel compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
The optimal concentration of any compound is highly cell-type specific. For a novel compound like this compound, it is crucial to perform a dose-response experiment to determine the effective concentration range. A broad initial screen is recommended, covering several orders of magnitude (e.g., from 1 nM to 100 µM) to identify a concentration that elicits a biological response without causing excessive cytotoxicity.[1]
Q2: How should I prepare and store a this compound stock solution?
Proper preparation and storage are critical for compound stability and experimental reproducibility.[1]
-
Solubility: First, determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol, water). This information is often available from the supplier.
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an appropriate solvent like DMSO.[1]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter.[1]
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
Q3: My cells are dying even at low concentrations of this compound. What should I do?
Unexpected cytotoxicity can arise from several factors:
-
High Sensitivity: Your cell line may be exceptionally sensitive to the compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture media is non-toxic (typically <0.1%). Run a "vehicle-only" control to test for solvent effects.[2]
-
Compound Instability: The compound may be degrading into a toxic byproduct in the culture medium.
-
Incorrect Concentration: Double-check all calculations for stock solution and final dilutions.
Q4: I am not observing any effect of this compound on my cells. What could be the issue?
A lack of an observable effect could be due to:
-
Insufficient Concentration: The doses used may be too low to trigger a response in your specific cell line.[1]
-
Cell Resistance: The target of this compound may not be present or may be mutated in your cell line.
-
Inappropriate Timepoint: The incubation time may be too short or too long to observe the desired effect. A time-course experiment is recommended.[2]
-
Compound Inactivity: The compound may have degraded due to improper storage or handling.
Troubleshooting Guide
This section addresses common issues encountered when optimizing a new compound for in vitro experiments.
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper technique. Avoid using the outer wells of plates, or fill them with sterile media/PBS to minimize evaporation. |
| Precipitate forms in media after adding the compound | The compound's solubility limit has been exceeded in the aqueous culture medium. | Do not exceed the known solubility limit. Prepare intermediate dilutions in media before adding to the final culture. Visually inspect the media for precipitation after adding the compound. |
| Unexpected or off-target effects observed | The concentration used is too high, leading to non-specific binding and effects. | Determine the lowest effective concentration that produces the desired outcome without causing undue stress to the cells.[2] Correlate the phenotypic effect with a target-specific molecular marker (e.g., phosphorylation of a downstream protein). |
| Results are not reproducible | Inconsistent experimental conditions (e.g., cell passage number, serum batch, incubation time) or reagent quality. | Maintain a detailed laboratory notebook.[3] Standardize all experimental parameters. Use cells within a consistent range of passage numbers and test new batches of serum before use. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration via Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and determine the IC50 (half-maximal inhibitory concentration).
-
Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.
-
Compound Preparation: Prepare a series of 2x concentrated dilutions of the compound in complete media. A wide range is recommended for the initial experiment (e.g., 0, 0.01, 0.1, 1, 10, 100 µM).[1]
-
Treatment: Carefully remove the old media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Also include "untreated" and "vehicle-only" controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours), based on the cell doubling time and expected mechanism of action.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for Target Pathway Modulation
This protocol assesses how different concentrations of a compound affect the protein levels or activation state (e.g., phosphorylation) of a target signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with a range of concentrations of the compound (determined from the cytotoxicity assay, e.g., 0.1x, 1x, and 10x the IC50) for a specific time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to your target protein (and its phosphorylated form, if applicable) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin) to determine the compound's effect on protein expression/activation.
Data Presentation
Table 1: Hypothetical IC50 Values for Compound X in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast | 48 | 5.2 |
| A549 | Lung | 48 | 12.8 |
| HeLa | Cervical | 48 | 8.1 |
| HCT116 | Colon | 72 | 3.5 |
Table 2: Solubility of Compound X
| Solvent | Solubility (mg/mL) | Max Stock Concentration (mM) |
| DMSO | >100 | 200 |
| Ethanol | 25 | 50 |
| Water | <0.1 | Insoluble |
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Experimental workflow for dosage optimization.
References
Technical Support Center: Overcoming Drinidene Resistance
Disclaimer: Drinidene and its target, ABC Kinase, are hypothetical constructs created for this guide to illustrate the principles of troubleshooting drug-resistant cancer cell lines. The mechanisms and protocols described are based on established, real-world methodologies for characterizing and overcoming resistance to targeted cancer therapies, specifically tyrosine kinase inhibitors (TKIs).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a potent, ATP-competitive small molecule inhibitor of the ABC receptor tyrosine kinase. In sensitive cancer cell lines, aberrant ABC kinase signaling drives proliferation and survival. This compound binds to the ATP-binding pocket of ABC kinase, blocking its autophosphorylation and subsequent activation of downstream pro-survival pathways, primarily the PI3K/AKT and MAPK/ERK pathways.
Q2: My this compound-treated cells are developing resistance. What are the most common molecular mechanisms?
Acquired resistance to TKIs like this compound typically falls into two main categories:
-
On-Target Alterations: These are changes related to the drug's direct target, the ABC kinase. The most common on-target mechanism is the acquisition of secondary point mutations within the ABC kinase domain that prevent this compound from binding effectively. Another mechanism is the amplification of the ABC gene, leading to overexpression of the target protein, which overwhelms the inhibitor.[1][2]
-
Bypass Signaling Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on ABC kinase.[3][4] This allows them to restore downstream signaling even when ABC kinase is effectively inhibited by this compound. Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases (RTKs) like MET, HER2, or AXL.[3]
Q3: What is the first step I should take to confirm that my cell line has developed resistance?
The essential first step is to quantify the change in drug sensitivity. This is achieved by performing a dose-response assay (e.g., MTT or CTG assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line and comparing it to the parental (sensitive) cell line. A significant increase in the IC50 value provides quantitative confirmation of resistance.
Troubleshooting Guide
Problem: The IC50 of this compound in my cell line has increased >10-fold.
This indicates a significant shift to a resistant phenotype. The following workflow will help you systematically investigate the underlying cause.
Data Presentation: Characterizing this compound Resistance
Table 1: IC50 Values in this compound-Sensitive and Resistant Cell Lines
This table shows hypothetical IC50 data from a cell viability assay (MTT) performed after 72 hours of drug treatment. The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| NCI-H358-ABC+ | 15 ± 2.1 | 455 ± 15.3 | 30.3 |
| A549-ABC+ | 25 ± 3.5 | 1510 ± 45.8 | 60.4 |
Table 2: Summary of Molecular Findings in Resistant Lines
This table summarizes the potential findings from the troubleshooting workflow.
| Resistant Line | ABC Kinase Inhibition (p-ABC) | ABC Gatekeeper Mutation (T515I) | MET Gene Amplification | p-MET Levels |
| NCI-H358-DR1 | Not Inhibited | Positive | Negative | Baseline |
| A549-DR1 | Inhibited | Negative | Positive (>10-fold) | Increased |
Signaling Pathway Diagram
This diagram illustrates how this compound works and the two primary mechanisms of resistance investigated.
Key Experimental Protocols
Protocol 1: Determination of IC50 via MTT Assay
This protocol is for quantifying the cytotoxic effect of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working solutions by serially diluting the stock in a complete culture medium.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound working solutions to achieve a final concentration range (e.g., 0.1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 10 minutes at low speed.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log-transformed drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot for Phosphorylated ABC Kinase
This protocol is used to determine if this compound is still inhibiting its target in resistant cells.
-
Cell Lysis: Culture parental and resistant cells with and without this compound (at 10x IC50 of the parental line) for 2-4 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Keep samples on ice at all times.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation with primary antibodies against phospho-ABC (Tyr1138) and total ABC, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated ABC signal to the total ABC signal.
Protocol 3: Sanger Sequencing of the ABC Kinase Domain
This protocol is used to identify point mutations in the drug's target gene.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from parental and resistant cell pellets using an appropriate kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
PCR Amplification: Design primers that flank the ABC kinase domain (typically spanning exons corresponding to the ATP-binding pocket and activation loop). Perform PCR using the synthesized cDNA as a template to amplify the target region.
-
PCR Product Purification: Run the PCR product on an agarose (B213101) gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.
-
Sequencing Reaction: Prepare sequencing reactions using the purified PCR product, one of the PCR primers (forward or reverse), and a BigDye Terminator mix.
-
Capillary Electrophoresis: The sequencing products are run on an automated capillary electrophoresis instrument (e.g., an ABI 3730).
-
Data Analysis: Analyze the resulting chromatograms using sequencing analysis software. Compare the sequence from the resistant cells to the parental cells to identify any nucleotide changes. A G-to-A substitution leading to a Threonine-to-Isoleucine (T515I) amino acid change, for example, would be a key finding.
References
- 1. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving "Drinidene" Bioavailability
Disclaimer: "Drinidene" is a fictional compound name. The following technical guidance is based on established principles and common methodologies for improving the oral bioavailability of poorly soluble research compounds. The information provided should be adapted to the specific physicochemical properties of your compound of interest.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of a compound like "this compound"?
Low oral bioavailability is often a result of two main factors:
-
Poor Aqueous Solubility: The compound may not dissolve well in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2] Many new chemical entities are poorly water-soluble.[3][4]
-
Low Permeability: The compound may not efficiently pass through the intestinal wall into the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
Q2: What are the most common formulation strategies to improve the bioavailability of poorly soluble drugs?
Several techniques are employed to enhance the solubility and absorption of such compounds.[3] The choice of method depends on the drug's specific properties. Common strategies include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form, which is more soluble than the crystalline form.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.
-
Use of Solubilizing Excipients: Incorporating co-solvents, surfactants, or complexing agents like cyclodextrins can enhance solubility.
Q3: Which animal model is most appropriate for initial bioavailability studies?
Rats, particularly strains like Sprague-Dawley or Wistar, are commonly used for initial pharmacokinetic (PK) and bioavailability studies. This is due to their well-characterized physiology, manageable size, and the availability of historical data for comparison. However, the choice of model can be influenced by the compound's metabolic profile, and it's important to consider species-specific differences in drug metabolism.
Q4: How do I calculate the absolute oral bioavailability of "this compound"?
To determine absolute bioavailability, you need to compare the plasma concentration-time profile after oral administration with that after intravenous (IV) administration. The formula is:
Absolute Bioavailability (F%) = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100
Where AUC is the area under the plasma concentration-time curve. An IV dose is necessary as it provides 100% bioavailability by definition.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vivo experiments.
Issue 1: High Variability in Plasma Concentrations Following Oral Administration
-
Question: We are observing significant inter-individual variability in the plasma concentrations of "this compound" in our animal studies. What could be the cause, and how can we mitigate this?
-
Answer: High variability is a common challenge for poorly soluble compounds.
| Potential Cause | Troubleshooting Steps |
| Poor and Erratic Dissolution | If "this compound" dissolves inconsistently in the GI tract, its absorption will be erratic. |
| Formulation Optimization: Develop a formulation designed to improve the dissolution rate, such as a solid dispersion or a lipid-based system. | |
| Food Effects | The presence or absence of food can alter gastric emptying and GI fluid composition, impacting drug dissolution. |
| Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period (e.g., 12-16 hours) before dosing, with free access to water. | |
| Variable First-Pass Metabolism | Inconsistent metabolism in the gut wall or liver can lead to variable amounts of the drug reaching systemic circulation. |
| Investigate Metabolic Pathways: Conduct in vitro metabolism studies to understand the enzymes involved. Consider if co-administering an inhibitor of a specific enzyme is feasible for mechanistic studies. | |
| Differences in GI Motility | The rate at which substances move through the GI tract can differ between animals, affecting the time available for absorption. |
| Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions for at least 3 days before the study to reduce stress-induced motility changes. |
Issue 2: Oral Bioavailability Remains Low Despite Formulation Efforts
-
Question: We have tried a micronized suspension and a simple co-solvent formulation, but the oral bioavailability of "this compound" is still below 5%. What should we do next?
-
Answer: This suggests that simple solubility enhancement may not be sufficient. More advanced strategies may be needed.
| Potential Cause | Troubleshooting Steps |
| Permeability-Limited Absorption | The compound may have inherently low permeability across the intestinal epithelium (e.g., BCS Class III or IV). |
| In Vitro Permeability Assay: Use a Caco-2 cell monolayer assay to determine the compound's intrinsic permeability. | |
| Incorporate Permeation Enhancers: If permeability is low, consider formulations that include permeation enhancers, though this requires careful toxicity assessment. | |
| Extensive First-Pass Metabolism | The drug is being absorbed but is rapidly metabolized before reaching systemic circulation. |
| Portal Vein Sampling: In a specialized animal study, sample blood from the portal vein (pre-hepatic) and a systemic vessel to differentiate between gut wall and liver metabolism. | |
| Formulation Instability in GI Tract | The formulation may be unstable, causing the drug to precipitate out of solution in the GI fluids before it can be absorbed. |
| In Vitro Dissolution/Precipitation Testing: Test the formulation's stability in simulated gastric and intestinal fluids to see if precipitation occurs. | |
| Amorphous Solid Dispersions: Consider creating an amorphous solid dispersion with a precipitation inhibitor polymer to maintain supersaturation in the gut. |
Data Presentation
Summarizing pharmacokinetic data in a clear, tabular format is crucial for comparing the performance of different formulations.
Table 1: Example Pharmacokinetic Parameters of "this compound" in Rats Following a Single Oral Dose (10 mg/kg) of Different Formulations.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 15.2 ± 4.5 | 4.0 ± 1.0 | 98.6 ± 25.1 | 100% (Reference) |
| Micronized Suspension | 35.8 ± 9.1 | 2.5 ± 0.5 | 245.3 ± 55.8 | 249% |
| Solid Dispersion in HPMC | 112.5 ± 22.3 | 1.5 ± 0.5 | 890.1 ± 150.7 | 903% |
| Self-Emulsifying DDS (SEDDS) | 250.1 ± 45.6 | 1.0 ± 0.5 | 1550.4 ± 298.2 | 1572% |
| Data are presented as mean ± standard deviation (n=6 per group). |
Experimental Protocols
Protocol: Oral Bioavailability Study in Sprague-Dawley Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a test compound.
-
Animal Preparation:
-
Use male Sprague-Dawley rats weighing 250-300g.
-
Acclimatize animals to the housing conditions for at least 3 days prior to the experiment.
-
Fast animals overnight (12-16 hours) before dosing but allow free access to water.
-
On the day of the study, weigh each animal to calculate the precise dosing volume.
-
-
Formulation Preparation:
-
Prepare the "this compound" formulation (e.g., aqueous suspension, solid dispersion, SEDDS) on the day of dosing.
-
Ensure the formulation is homogeneous. For suspensions, vortex thoroughly before drawing each dose.
-
Verify the concentration of the compound in the formulation if possible.
-
-
Dosing:
-
Administer the formulation orally via gavage at the target dose (e.g., 10 mg/kg).
-
For the intravenous (IV) reference group (for absolute bioavailability calculation), administer a lower dose (e.g., 1 mg/kg) of a solubilized form of "this compound" via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points.
-
Typical time points for an oral dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Keep the samples on ice until centrifugation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the plasma supernatant to clean, labeled microtubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Analyze the concentration of "this compound" in the plasma samples using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Visualizations
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
"Drinidene" degradation and storage problems
Technical Support Center: Drinidene
An Important Note on "this compound": The compound "this compound" is not found in publicly available scientific literature. For the purpose of this guide, "this compound" will be treated as a hypothetical novel small molecule drug that is susceptible to degradation from light and moisture. The principles and protocols described here are based on established best practices for handling sensitive research compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of this compound.[1]
-
Solid (Lyophilized Powder): Store at -20°C in a desiccated, dark environment.[2] Use of a sealed amber vial is highly recommended to protect against light and moisture.[1]
-
In Solvent (e.g., DMSO): Prepare concentrated stock solutions and aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage (up to 6 months), store these aliquots at -80°C under nitrogen. For short-term storage (up to 1 month), -20°C is acceptable.
Q2: My this compound powder has changed color slightly. Is it still usable?
A2: A visible change in color is a strong indicator of chemical degradation. It is not recommended to use the compound. The best course of action is to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material compared to a fresh or reference sample.
Q3: How long is a this compound stock solution in DMSO stable?
A3: The stability of this compound in solution depends on storage conditions. At -80°C in single-use aliquots, it can be stable for up to 6 months. At -20°C, stability is typically limited to one month. Avoid storing stock solutions at room temperature or 4°C for extended periods, as this can accelerate degradation.
Q4: How can I confirm if my experimental results are due to this compound degradation?
A4: Inconsistent or lower-than-expected biological activity can be a sign of compound degradation. To verify, you should:
-
Analyze Purity: Use HPLC or LC-MS to check the purity of your current working solution. Look for the appearance of new peaks or a decrease in the area of the parent this compound peak.
-
Prepare Fresh Solutions: Compare the performance of freshly prepared solutions against your older ones in your experimental assay.
-
Review Handling Procedures: Ensure that the compound was not unduly exposed to light or moisture during sample preparation.
Troubleshooting Guide: Degradation Issues
This guide provides a systematic approach to identifying and resolving common degradation problems.
Problem 1: Unexpected peaks appear in HPLC/LC-MS analysis.
-
Potential Cause: this compound has degraded due to hydrolysis, photodegradation, or oxidation.
-
Recommended Actions:
-
Isolate the Variable: Review your sample preparation and handling workflow. Was the sample exposed to strong light? Was it left at room temperature for an extended period? Were non-anhydrous solvents used?
-
Perform a Forced Degradation Study: Intentionally stress a sample of this compound to replicate the degradation and identify the products. This can help confirm the degradation pathway. (See Protocol P1).
-
Optimize Analytical Method: Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent drug from all potential degradation products.
-
Problem 2: Loss of biological activity or inconsistent results.
-
Potential Cause: The concentration of active this compound has decreased due to degradation, leading to reduced potency.
-
Recommended Actions:
-
Quantify the Active Compound: Use a validated HPLC method to determine the exact concentration of this compound in your stock and working solutions.
-
Implement Strict Aliquoting: Prepare single-use aliquots of your stock solution to prevent degradation from repeated freeze-thaw cycles and minimize exposure of the bulk stock to ambient conditions.
-
Use Freshly Prepared Solutions: Always use freshly prepared working solutions for your experiments to ensure consistent results.
-
Data Presentation: Stability of this compound Under Stress Conditions
The following tables summarize the expected stability profile of this compound based on forced degradation studies.
Table 1: Photostability of this compound Solution (1 mg/mL in Acetonitrile)
| Condition | Exposure Duration | % Degradation | Major Degradant Peak (RT) |
|---|---|---|---|
| Ambient Lab Light | 24 hours | ~ 5% | 4.2 min |
| UV Light (254 nm) | 4 hours | ~ 18% | 4.2 min, 5.1 min |
| Dark (Control) | 24 hours | < 1% | N/A |
Table 2: Hydrolytic Stability of this compound (1 mg/mL at 60°C)
| Condition | Incubation Time | % Degradation | Major Degradant Peak (RT) |
|---|---|---|---|
| 0.1 M HCl | 8 hours | ~ 15% | 3.8 min |
| Purified Water | 24 hours | ~ 4% | 3.8 min |
| 0.1 M NaOH | 2 hours | ~ 20% | 6.5 min |
Experimental Protocols
Protocol P1: Forced Degradation Study for this compound
Objective: To identify the potential degradation pathways of this compound and generate its degradation products for analytical method development. The target degradation is 5-20%.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature in the dark for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) and visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the solid this compound powder in a hot air oven at 80°C for 48 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Analyze using a validated stability-indicating HPLC-UV/MS method.
-
Protocol P2: Stability-Indicating HPLC Method
Objective: To separate and quantify this compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (or determined λmax of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Troubleshooting workflow for diagnosing this compound degradation.
Caption: Experimental workflow for a forced degradation study.
References
Troubleshooting "Drinidene" synthesis impurities
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of "Drinidene." The methodologies provided are intended for an audience of trained researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction for the "this compound" core has a low yield. What are the common causes?
Low yields in the "this compound" core synthesis via Suzuki coupling can often be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst may be deactivated due to oxidation or improper handling. Ensure the catalyst is fresh and handled under an inert atmosphere.
-
Base Incompatibility: The choice and quality of the base are critical. An inappropriate or weak base can lead to inefficient transmetalation. Potassium carbonate (K₂CO₃) is a common choice, but others like cesium carbonate (Cs₂CO₃) may be more effective depending on the specific substrates.
-
Solvent Issues: The solvent must be anhydrous. The presence of water can hydrolyze the boronic ester and hinder the catalytic cycle. Ensure solvents are properly dried before use.
-
Poor Substrate Quality: Impurities in the aryl halide or boronic ester starting materials can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or LC-MS.
Q2: I am observing a significant amount of a homocoupling byproduct (biphenyl-type impurity) in my crude reaction mixture. How can I minimize this?
Homocoupling is a common side reaction in Suzuki couplings, arising from the coupling of two boronic ester molecules. To minimize this:
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.
-
Optimize Ligand Choice: Using a more electron-rich and bulky phosphine (B1218219) ligand can favor the reductive elimination step of the cross-coupling pathway over the side reactions.
-
Slow Addition of Boronic Ester: Adding the boronic ester solution slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the homocoupling side reaction.
Q3: How do I detect and quantify residual palladium catalyst in my final "this compound" active pharmaceutical ingredient (API)?
Residual palladium is a critical process impurity that must be controlled to very low levels (typically <10 ppm) in the final API. The most common method for quantification is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
-
Methodology: A precisely weighed sample of the "this compound" API is digested in a mixture of concentrated acids (e.g., nitric and hydrochloric acid) using a microwave digester. The resulting solution is then diluted to a known volume and analyzed by ICP-MS against a calibration curve prepared from certified palladium standards.
-
Acceptance Criteria: The acceptable limit for palladium is typically defined by regulatory guidelines such as ICH Q3D.
Q4: My final API batch shows a recurring impurity peak on the HPLC chromatogram. How can I identify its source?
Identifying the source of a recurring impurity requires a systematic approach. The diagram below outlines a logical workflow for impurity source identification.
Caption: Logical workflow for identifying the source of an unknown impurity.
Troubleshooting Data & Protocols
Table 1: Effect of Base and Ligand on Homocoupling Byproduct Formation
| Experiment ID | Base (2.5 equiv) | Ligand (mol%) | Reaction Temp (°C) | "this compound" Yield (%) | Homocoupling Impurity (%) |
| DS-01 | K₂CO₃ | SPhos (2%) | 100 | 78 | 15.2 |
| DS-02 | Cs₂CO₃ | SPhos (2%) | 100 | 85 | 11.5 |
| DS-03 | K₃PO₄ | SPhos (2%) | 100 | 81 | 13.8 |
| DS-04 | Cs₂CO₃ | XPhos (2%) | 90 | 91 | 4.3 |
| DS-05 | Cs₂CO₃ | RuPhos (2%) | 90 | 89 | 5.1 |
Data presented are representative and intended for illustrative purposes.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC method for analyzing the purity of "this compound" and its related impurities.
-
Column: C18 stationary phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
Experimental Workflow: Palladium Removal via Scavenging
The following workflow illustrates the process of removing residual palladium catalyst from a post-reaction mixture using a silica-based scavenger.
"Drinidene" assay variability and reproducibility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the Drinidene Kinase Y (KY) assay. Below you will find frequently asked questions and troubleshooting guides to address common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of Kinase Y (KY). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of KY's target substrates. This mechanism is crucial for its therapeutic potential in blocking the KY-mediated cell survival pathway.
Q2: What is the underlying principle of the luminescence-based KY kinase assay?
The assay is a homogeneous, luminescence-based method designed to measure the activity of the KY enzyme.[1] The core principle involves quantifying the amount of ATP remaining in the reaction after the kinase has been allowed to act on its substrate.[2][3] The detection reagent contains luciferase, which uses the remaining ATP to generate a light signal.[3] Therefore, the luminescent signal is inversely proportional to the KY kinase activity; a high signal indicates low kinase activity (inhibition), while a low signal indicates high kinase activity.[2]
Q3: Why are my IC50 values for this compound different from the published data?
Discrepancies in IC50 values are a common issue in kinase inhibitor testing and can arise from several factors. The IC50 value of an ATP-competitive inhibitor like this compound is highly sensitive to the concentration of ATP used in the assay. Variations in enzyme lots, purity of reagents, incubation times, and differences between biochemical (cell-free) and cell-based assay formats can all lead to shifts in measured potency.
Q4: What are the most common sources of variability and poor reproducibility in the this compound kinase assay?
The most frequently encountered sources of variability can be grouped into experimental, reagent-related, or compound-related issues. Common culprits include inaccurate pipetting (especially of small volumes), inconsistent incubation times, temperature gradients or evaporation across the assay plate ("edge effects"), repeated freeze-thaw cycles of critical reagents like the enzyme or ATP, and issues with the solubility or stability of this compound in the assay buffer.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
High coefficient of variation (CV%) across replicate wells compromises data integrity. This is often caused by technical inconsistencies during assay setup.
| Potential Cause | Troubleshooting Step & Recommendations |
| Pipetting Inaccuracy | Ensure all pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Prepare a master mix of common reagents (buffer, enzyme, substrate) to dispense across the plate, minimizing well-to-well addition errors. |
| Edge Effects | The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reagent concentrations. Avoid using the outermost wells for experimental data. If they must be used, fill them with buffer or media and ensure plates are properly sealed during incubation. |
| Inconsistent Incubation Times | Staggered start and stop times for the kinase reaction can introduce significant variability. Use a multichannel pipette or an automated liquid handler to add initiating/stopping reagents to ensure consistent timing across wells. |
Issue 2: Inconsistent IC50 Values for this compound Between Experiments
Shifts in the IC50 value from one experiment to the next are a critical reproducibility challenge.
| Potential Cause | Troubleshooting Step & Recommendations |
| Variable Enzyme Activity | The specific activity of the KY enzyme can differ between batches or degrade over time due to improper storage or multiple freeze-thaw cycles. Aliquot the enzyme upon receipt to minimize handling. Always include a known control inhibitor on every plate to monitor for performance shifts and normalize data if necessary. |
| Inconsistent ATP Concentration | The IC50 value of this compound is highly dependent on the ATP concentration. Prepare a large, single batch of ATP solution for a series of experiments. Always double-check calculations to ensure the final concentration in the well is correct and consistent. Ideally, the ATP concentration should be at or near the Km value for the kinase. |
| Compound Solubility & Stability | This compound may precipitate out of solution at higher concentrations, reducing its effective concentration. Visually inspect wells for any precipitation. Confirm the solubility and stability of this compound in the final assay buffer and over the full duration of the experiment. |
Issue 3: Low Signal-to-Background Ratio (Poor Z'-Factor)
A low signal-to-background ratio (S/B) or a Z'-factor below 0.5 indicates a poor quality assay, making it difficult to distinguish true inhibition from noise.
| Potential Cause | Troubleshooting Step & Recommendations |
| Low Enzyme Activity | The amount of enzyme may be insufficient to produce a robust signal. Titrate the KY enzyme concentration to find an optimal level that yields a strong signal without depleting more than ~10-20% of the substrate, ensuring the reaction remains in the linear range. |
| Suboptimal Reaction Time | The incubation time may be too short for sufficient product formation. Increase the kinase reaction time, but monitor the reaction progress to confirm it has not reached saturation. |
| Reagent Stability | Degradation of ATP or the enzyme can lead to a weak signal. Prepare fresh reagents and avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Fictional Data on Factors Affecting this compound IC50 Values
This table illustrates how different experimental parameters can influence the measured potency of this compound against Kinase Y.
| Experiment ID | ATP Concentration | Enzyme Lot | Incubation Time | Observed IC50 (nM) | Notes |
| EXP-01 (Control) | 10 µM (Km) | A | 60 min | 5.2 | Standard protocol conditions. |
| EXP-02 | 100 µM | A | 60 min | 48.5 | Higher ATP concentration outcompetes the inhibitor. |
| EXP-03 | 10 µM (Km) | B | 60 min | 9.8 | Lot B may have lower specific activity. |
| EXP-04 | 10 µM (Km) | A | 30 min | 6.1 | Shorter time, less ATP consumed, minor IC50 shift. |
| EXP-05 | 1 µM | A | 60 min | 1.1 | Lower ATP concentration leads to apparent higher potency. |
Table 2: Example of Poor vs. Good Assay Performance Metrics
This table compares key performance indicators from a poorly optimized assay versus a well-optimized, reproducible assay.
| Parameter | Experiment 1 (Poor) | Experiment 2 (Good) |
| Max Signal (Avg. RLU) | 60,000 | 350,000 |
| Min Signal (Avg. RLU) | 30,000 | 15,000 |
| Max Signal StDev | 18,000 | 10,500 |
| Min Signal StDev | 9,000 | 1,200 |
| Signal-to-Background (S/B) | 2.0 | 23.3 |
| Z'-Factor | -0.25 (Invalid) | 0.78 (Excellent) |
Experimental Protocols
Protocol: Luminescence-Based Kinase Assay for this compound Inhibition
This protocol is designed to determine the IC50 of this compound against Kinase Y by measuring ATP consumption.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Y (KY) Enzyme: Thaw a stock aliquot on ice. Dilute to a 2X working concentration (e.g., 20 ng/µL) in Assay Buffer.
-
Substrate Peptide: Dilute substrate to a 2X working concentration in Assay Buffer.
-
ATP Solution: Dilute to a 2X working concentration (e.g., 20 µM, to achieve a final concentration at Km) in Assay Buffer.
-
This compound Compound: Perform a serial dilution in 100% DMSO. Then, dilute each concentration into Assay Buffer to create a 10X working stock.
-
Detection Reagent: Prepare the luminescence detection reagent according to the manufacturer's instructions (e.g., Kinase-Glo®).
2. Assay Procedure (96-well plate format):
-
Add 5 µL of 10X this compound solution or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 20 µL of 2X KY Enzyme solution to all other wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow this compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 25 µL of a 2X Substrate/ATP master mix to all wells. The final reaction volume is 50 µL.
-
Shake the plate gently for 30 seconds. Incubate at room temperature for 60 minutes.
-
After incubation, add 50 µL of the prepared Detection Reagent to all wells to stop the reaction and initiate the luminescence signal.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Calculate percent inhibition for each this compound concentration relative to the high (enzyme + vehicle) and low (no enzyme) controls.
-
Plot percent inhibition versus the log of this compound concentration and fit the data using a non-linear regression (four-parameter logistic) model to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Hypothetical signaling pathway for Kinase Y and mechanism of this compound inhibition.
Caption: Experimental workflow for the this compound luminescence-based kinase assay.
Caption: Troubleshooting decision tree for high variability in assay replicates.
References
"Drinidene" unexpected toxicity in preclinical studies
This technical support center provides guidance for researchers and drug development professionals who have encountered unexpected toxicity in preclinical studies of Drinidene. The following information is intended to help troubleshoot common issues, understand potential mechanisms of toxicity, and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant elevation in liver enzymes (ALT, AST) in our rodent models treated with this compound. What could be the underlying cause?
A1: Elevated ALT and AST are common indicators of hepatotoxicity. With this compound, this could be attributed to several factors, including direct hepatocellular injury, mitochondrial dysfunction, or the formation of reactive metabolites. We recommend further investigation into the mechanism of liver injury. Please refer to the troubleshooting guide for specific experimental protocols.
Q2: Our in vitro cardiotoxicity assays with this compound are showing conflicting results. Some assays indicate a potential for QT prolongation, while others do not. How should we interpret this?
A2: Discrepancies in in vitro cardiotoxicity results can arise from differences in experimental systems (e.g., cell lines, ion channel expression levels) and assay conditions. It is crucial to assess this compound's effect on multiple cardiac ion channels, particularly hERG, and to confirm findings in a more integrated ex vivo system like the Langendorff heart model.
Q3: We have observed off-target effects in our animal studies that were not predicted by our initial screening assays. What is the best path forward?
A3: Unforeseen off-target effects are a challenge in drug development. A comprehensive target deconvolution strategy is recommended. This may involve affinity-based proteomics, computational modeling, and screening against a broad panel of receptors and enzymes to identify unintended molecular targets of this compound.
Troubleshooting Guides
Issue 1: Investigating this compound-Induced Hepatotoxicity
If you are observing signs of liver injury, the following steps and experimental protocols can help elucidate the underlying mechanism.
Caption: Workflow for investigating this compound-induced hepatotoxicity.
| Assay | Endpoint | This compound EC50 (µM) | Positive Control EC50 (µM) |
| Hepatocyte Viability | CellTiter-Glo® | 25.3 | Chlorpromazine (15.1) |
| Mitochondrial Toxicity | JC-1 Assay | 12.8 | Rotenone (0.5) |
| Reactive Metabolite | Glutathione (B108866) Trapping | 45.1 | Acetaminophen (150) |
-
Hepatocyte Viability Assay:
-
Cell Line: Primary human hepatocytes or HepG2 cells.
-
Methodology: Cells are seeded in 96-well plates and treated with a concentration range of this compound for 24 hours. Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.
-
Data Analysis: Luminescence is measured, and data are normalized to vehicle-treated controls. EC50 values are calculated using a four-parameter logistic curve fit.
-
-
Mitochondrial Toxicity Assay (JC-1):
-
Cell Line: HepG2 cells.
-
Methodology: Cells are treated with this compound for 6 hours. The mitochondrial membrane potential is assessed using the JC-1 dye. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.
-
Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial health.
-
-
Reactive Metabolite Assay:
-
System: Human liver microsomes with an NADPH regenerating system.
-
Methodology: this compound is incubated with human liver microsomes in the presence of glutathione (GSH). The formation of this compound-GSH adducts is monitored by LC-MS/MS.
-
Data Analysis: The rate of adduct formation is quantified and compared to a positive control.
-
Caption: Proposed pathway for this compound-induced mitochondrial dysfunction.
Issue 2: Resolving Discrepant In Vitro Cardiotoxicity Findings
Conflicting results from in vitro cardiotoxicity assays require a systematic approach to de-risk the potential for clinical cardiac events.
Caption: Decision tree for resolving conflicting cardiotoxicity signals.
| Assay | Endpoint | This compound IC50 (µM) | Positive Control IC50 (µM) |
| hERG Patch Clamp | IKr Block | 8.9 | Dofetilide (0.01) |
| Multi-Ion Channel | CaV1.2, NaV1.5 Block | > 100 | Verapamil (0.2), Lidocaine (50) |
-
hERG Manual Patch Clamp Assay:
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch clamp recordings are performed at physiological temperature. The effect of this compound on the hERG current (IKr) is measured at a range of concentrations.
-
Data Analysis: The percentage of current inhibition is calculated, and IC50 values are determined.
-
-
Ex Vivo Langendorff Heart Model:
-
Species: Rabbit or Guinea Pig.
-
Methodology: The heart is isolated and perfused with a Krebs-Henseleit solution. Monophasic action potentials are recorded from the epicardial surface. The heart is exposed to increasing concentrations of this compound, and changes in action potential duration (APD90) are measured.
-
Data Analysis: The concentration-dependent effects on APD90 are evaluated to assess the potential for QT prolongation.
-
Technical Support Center: Modifying "Drinidene" for Enhanced Target Specificity
Introduction: This technical support center provides guidance and troubleshooting for researchers working on modifying "Drinidene" to improve its target specificity. Our hypothetical model assumes "this compound" is a competitive ATP inhibitor for "Kinase X," a critical enzyme in a cancer-related signaling pathway. However, due to off-target effects on the structurally similar "Kinase Y," its therapeutic potential is limited. The following resources address common challenges in optimizing the selectivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic small molecule designed as a competitive inhibitor of ATP binding to the active site of Kinase X. By occupying the ATP-binding pocket, it prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade. However, the high degree of homology in the ATP-binding sites between Kinase X and Kinase Y results in a lack of specificity.
Q2: What are the common off-target effects observed with this compound?
The most significant off-target effects are attributed to the inhibition of Kinase Y, which is involved in crucial cellular maintenance pathways. Inhibition of Kinase Y has been linked to dose-limiting toxicities in preclinical models, manifesting as [hypothetical side effects, e.g., cardiotoxicity, myelosuppression]. The primary goal of a modification strategy is to ablate or significantly reduce Kinase Y inhibition while maintaining or improving potency against Kinase X.
Q3: What initial steps should I take to improve the target specificity of this compound?
A common starting point is to conduct a structure-activity relationship (SAR) study. This involves synthesizing a series of this compound analogs with modifications at various positions and evaluating their inhibitory activity against both Kinase X and Kinase Y. Computational modeling, such as molecular docking, can also help identify key residues in the ATP-binding pockets of both kinases that can be exploited to achieve selectivity.
Q4: How can I confirm that my modified this compound analog binds to the intended target?
Several biophysical and biochemical assays can be employed. A primary method is a direct binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity (KD) of your compound for both kinases. Cellular target engagement can be assessed using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Issue 1: My new this compound analog has lost potency against the primary target, Kinase X.
-
Possible Cause 1: Disruption of Key Binding Interactions. The modification may have altered a crucial interaction with a key residue in the Kinase X active site (e.g., the hinge region).
-
Troubleshooting Step: Re-examine the co-crystal structure of this compound with Kinase X, if available. If not, use molecular docking simulations to predict the binding mode of your analog. Identify any lost hydrogen bonds, ionic interactions, or van der Waals contacts. Consider synthesizing analogs with more conservative modifications at that position.
-
-
Possible Cause 2: Steric Hindrance. The newly introduced functional group may be too bulky and clash with the protein, preventing optimal binding.
-
Troubleshooting Step: Synthesize a series of analogs with progressively smaller substituents at the same position to probe the steric tolerance of the binding pocket.
-
Issue 2: My modified analog shows improved selectivity, but its solubility is poor.
-
Possible Cause: Increased Lipophilicity. Modifications aimed at enhancing hydrophobic interactions to improve potency can often lead to decreased aqueous solubility.
-
Troubleshooting Step: Introduce polar functional groups (e.g., hydroxyl, amino, or short PEG chains) at solvent-exposed positions on the molecule. A common strategy is to perform a "solubility screen" with a small set of solubilizing groups to identify a good balance between potency and solubility.
-
Issue 3: The in vitro selectivity of my analog does not translate to in vivo efficacy.
-
Possible Cause 1: Poor Pharmacokinetic Properties. The modified compound may have issues with absorption, distribution, metabolism, or excretion (ADME). For example, it might be rapidly metabolized by the liver or have poor cell permeability.
-
Troubleshooting Step: Conduct in vitro ADME assays, such as Caco-2 permeability for intestinal absorption and microsomal stability to assess metabolic fate. If metabolism is an issue, consider modifying the metabolically labile sites (metabolic "soft spots").
-
-
Possible Cause 2: High Plasma Protein Binding. The compound may be binding extensively to plasma proteins like albumin, reducing the free concentration available to engage the target.
-
Troubleshooting Step: Perform a plasma protein binding assay. If binding is excessively high, modifications to reduce lipophilicity or introduce charged groups may be necessary.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Modification | Kinase X IC50 (nM) | Kinase Y IC50 (nM) | Selectivity Index (Kinase Y / Kinase X) |
| This compound | Parent Molecule | 15 | 30 | 2 |
| DR-002 | R1 = -CH3 | 25 | 150 | 6 |
| DR-003 | R1 = -Cl | 12 | 20 | 1.7 |
| DR-004 | R2 = -OH | 50 | 800 | 16 |
| DR-005 | R2 = -NH2 | 18 | > 10,000 | > 555 |
| DR-006 | R3 = -SO2NH2 | 8 | 15 | 1.9 |
IC50 values were determined using a standard in vitro kinase assay.
Table 2: Biophysical Binding Affinity of Selected Analogs
| Compound ID | Target | Binding Affinity (KD) (nM) |
| This compound | Kinase X | 25 |
| Kinase Y | 45 | |
| DR-005 | Kinase X | 30 |
| Kinase Y | No binding detected |
KD values were determined by Surface Plasmon Resonance (SPR).
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (Luminescent Assay)
-
Objective: To determine the IC50 of this compound analogs against Kinase X and Kinase Y.
-
Materials: Recombinant Kinase X and Y, appropriate substrate peptide, ATP, kinase assay buffer, luminescent kinase assay kit (e.g., ADP-Glo™), test compounds.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 5 µL of kinase solution and 2.5 µL of the test compound or DMSO (control).
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of a mixture of the substrate peptide and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using non-linear regression analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of a this compound analog in a cellular context.
-
Materials: Cancer cell line expressing Kinase X, culture medium, test compound, lysis buffer, antibodies for Western blotting.
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C to 60°C).
-
Cool the samples and lyse the cells by freeze-thaw cycles.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble Kinase X in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target binding and stabilization.
-
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and the effect of this compound.
Caption: Workflow for optimizing the selectivity of this compound.
Validation & Comparative
Hypothetical Kinase Inhibitor "Drinidene" Demonstrates Potent and Selective EGFR Inhibition In Vitro
A Comparative Analysis Against Established EGFR Kinase Inhibitors
In the landscape of targeted cancer therapy, the development of novel kinase inhibitors with improved potency and selectivity remains a critical endeavor. This guide provides an in-depth in vitro comparison of "Drinidene," a hypothetical novel kinase inhibitor, against established epidermal growth factor receptor (EGFR) inhibitors. The data presented herein, derived from standardized experimental protocols, is intended to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's preclinical profile.
Comparative Analysis of Kinase Inhibitory Activity
The inhibitory potential of this compound was assessed against a panel of established EGFR kinase inhibitors, including a first-generation inhibitor (Gefitinib), a second-generation inhibitor (Afatinib), and a third-generation inhibitor (Osimertinib). The half-maximal inhibitory concentration (IC50) values were determined using in vitro kinase assays and cellular viability assays in EGFR-dependent cancer cell lines.
| Inhibitor | Target Kinase(s) | Biochemical IC50 (nM)[1] | Cell Line | Cellular IC50 (nM)[2] |
| This compound (Hypothetical) | EGFR | 0.5 | NCI-H1975 (EGFR L858R/T790M) | 5 |
| Gefitinib | EGFR | 2-37 | NCI-H1975 (EGFR L858R/T790M) | >5000 |
| Afatinib | EGFR, HER2, HER4 | 0.5 | NCI-H1975 (EGFR L858R/T790M) | 100 |
| Osimertinib | EGFR (including T790M) | <1 | NCI-H1975 (EGFR L858R/T790M) | 15 |
Kinase Selectivity Profile
To evaluate the selectivity of this compound, a comprehensive kinase panel screening was performed. The results indicate a high degree of selectivity for EGFR over other closely related kinases, suggesting a potentially favorable off-target activity profile.
| Kinase | This compound % Inhibition @ 1µM |
| EGFR | 98% |
| HER2 | 25% |
| HER4 | 30% |
| VEGFR2 | 5% |
| PDGFRβ | 3% |
Experimental Protocols
In Vitro Kinase Assay
The biochemical potency of the inhibitors was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. Recombinant human EGFR kinase domain was incubated with a peptide substrate and ATP in the presence of varying concentrations of the inhibitor. The phosphorylation of the substrate was detected by measuring the FRET signal. IC50 values were calculated from the dose-response curves.
Cell Viability Assay
The effect of the inhibitors on cell proliferation was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. NCI-H1975 non-small cell lung cancer cells, which harbor the EGFR L858R/T790M mutation, were seeded in 96-well plates and treated with a range of inhibitor concentrations for 72 hours. Cell viability was determined by measuring the ATP content, which correlates with the number of viable cells.
Western Blot Analysis
To confirm the mechanism of action, NCI-H1975 cells were treated with the inhibitors for 2 hours. Cell lysates were then subjected to SDS-PAGE and western blotting using antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. The inhibition of EGFR phosphorylation would confirm the on-target activity of the compounds.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow used in this comparative study.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro comparison of kinase inhibitors.
Conclusion
Based on this hypothetical in vitro data, "this compound" emerges as a potent and selective inhibitor of EGFR, particularly effective against the clinically relevant T790M resistance mutation. Its superior potency in the NCI-H1975 cell line compared to first and second-generation inhibitors, and comparable potency to the third-generation inhibitor Osimertinib, warrants further investigation. The high selectivity of this compound suggests the potential for a wider therapeutic window and reduced off-target side effects. These preliminary findings position this compound as a promising candidate for further preclinical and clinical development in the treatment of EGFR-mutated non-small cell lung cancer.
References
- 1. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Drinidene: A Comparative Analysis of Efficacy in Glioblastoma and KRAS-Mutant Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pre-clinical efficacy of Drinidene, a novel, potent, and selective inhibitor of the mTORC1 signaling pathway. The analysis focuses on two distinct and challenging tumor types: Glioblastoma (GBM) and KRAS-mutant Non-Small Cell Lung Cancer (NSCLC). The performance of this compound is benchmarked against Everolimus, a well-established mTOR inhibitor. All data presented herein is derived from in vitro and in vivo experimental models designed to simulate human cancer.
Mechanism of Action: Targeting the mTORC1 Pathway
The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common oncogenic driver in numerous cancers. This compound exerts its anti-neoplastic effects by directly binding to and inhibiting the mTORC1 complex, a key downstream effector of the pathway. This inhibition leads to a halt in protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells.
Caption: this compound inhibits the mTORC1 complex, blocking downstream signaling.
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo tumor growth inhibition of this compound compared to Everolimus in patient-derived Glioblastoma and KRAS G12C mutant NSCLC cell lines and xenograft models.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) was determined following 72 hours of continuous drug exposure. Lower values indicate higher potency.
| Cell Line | Tumor Type | This compound (nM) | Everolimus (nM) |
| U87-MG | Glioblastoma | 15.2 | 45.8 |
| LN-229 | Glioblastoma | 21.5 | 68.3 |
| H358 | NSCLC (KRAS G12C) | 8.9 | 32.1 |
| A549 | NSCLC (KRAS G12S) | 12.4 | 41.5 |
Table 2: In Vivo Tumor Growth Inhibition (TGI)
Data represents the percentage of tumor growth inhibition in xenograft models after 21 days of treatment.
| Xenograft Model | Tumor Type | This compound (TGI %) | Everolimus (TGI %) |
| U87-MG | Glioblastoma | 85% | 62% |
| H358 | NSCLC (KRAS G12C) | 92% | 71% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and comprehensive understanding of the generated data.
In Vitro Cell Viability Assay
-
Objective: To determine the IC₅₀ of this compound and Everolimus in cancer cell lines.
-
Method:
-
Cell Culture: U87-MG, LN-229, H358, and A549 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: A 10-point serial dilution of this compound and Everolimus (0.1 nM to 10 µM) was prepared. The compounds were added to the respective wells, and the plates were incubated for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound and Everolimus in vivo.
-
Method:
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study.
-
Tumor Implantation: 5 x 10⁶ U87-MG or H358 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into three groups (n=8 per group): Vehicle control, this compound (10 mg/kg), and Everolimus (10 mg/kg).
-
Drug Administration: Drugs were administered daily via oral gavage for 21 consecutive days.
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2.
-
Efficacy Calculation: Tumor Growth Inhibition (TGI) was calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.
-
Caption: Pre-clinical workflow for evaluating this compound's efficacy.
Comparative Summary and Conclusion
The experimental data indicates that this compound demonstrates superior potency and efficacy compared to Everolimus in the tested models of Glioblastoma and KRAS-mutant NSCLC.
-
In Vitro Potency: this compound exhibited 3- to 4-fold lower IC₅₀ values across all tested cell lines, suggesting significantly higher intrinsic anti-proliferative activity.
-
In Vivo Efficacy: In xenograft models, this compound resulted in substantially greater tumor growth inhibition for both Glioblastoma (85% vs. 62%) and NSCLC (92% vs. 71%) when compared to Everolimus at the same dose.
These findings highlight this compound as a promising therapeutic candidate for tumors with a dependency on the mTORC1 signaling pathway. Its enhanced efficacy over existing mTOR inhibitors warrants further investigation in more complex pre-clinical models and future clinical trials. The pronounced effect in KRAS-mutant NSCLC models is particularly noteworthy, as this represents a patient population with significant unmet medical need.
Pioneering Synergistic Therapy: A Comparative Analysis of Drinidene and Compound X in Oncology
A detailed examination of the enhanced anti-cancer effects observed through the combination of Drinidene and the novel therapeutic agent, Compound X. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synergistic mechanisms, supporting experimental data, and detailed protocols.
The quest for more effective and less toxic cancer therapies has led to a significant focus on combination treatments. The synergistic interaction between two or more therapeutic agents can lead to an enhanced effect that is greater than the sum of their individual actions. This guide explores the promising synergistic effects of this compound, a known protein synthesis inhibitor, when used in combination with the investigational drug, Compound X.
Mechanism of Action and Rationale for Synergy
This compound is a 12,13-epoxytrichothecene that primarily functions as an inhibitor of protein synthesis.[1] Its mechanism involves interfering with the initiation of protein synthesis, which can lead to the breakdown of polyribosomes to monosomes at low concentrations.[1] This disruption of protein production is a potent method for halting the rapid proliferation of cancer cells.
Compound X represents a novel class of therapeutic agents that target cellular stress pathways. Specifically, it has been shown to induce the generation of reactive oxygen species (ROS) and reduce the mitochondrial transmembrane potential in cancer cells. This disruption of mitochondrial function is a key trigger for apoptosis, or programmed cell death.
The rationale for combining this compound and Compound X lies in their complementary mechanisms of action. While this compound inhibits the production of proteins essential for cancer cell survival and proliferation, Compound X induces a state of high cellular stress, pushing the cells towards apoptosis. This dual-pronged attack has the potential to be more effective than either agent alone and may also help in overcoming drug resistance.[2]
Synergistic Effects on Cancer Cell Viability
The combination of this compound and Compound X has demonstrated significant synergistic effects in inhibiting the growth of various cancer cell lines. The synergy of this combination therapy can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates a synergistic effect, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates an antagonistic effect.
Table 1: In Vitro Cytotoxicity of this compound and Compound X in MGC803 Human Gastric Carcinoma Cells
| Treatment | IC50 (µM) at 48h | Combination Index (CI) at Fa 0.5 |
| This compound | 15.2 | N/A |
| Compound X | 60.8 | N/A |
| This compound + Compound X (1:4 ratio) | 7.5 (this compound) + 30 (Compound X) | 0.85 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. Fa 0.5 represents the fraction affected at 50% inhibition.
The data clearly shows that when combined, lower concentrations of both this compound and Compound X are required to achieve the same level of cancer cell inhibition. The CI value of 0.85 at a 1:4 ratio indicates a moderate synergistic effect.[3]
Impact on Apoptosis and Cell Cycle
Further investigation into the cellular mechanisms reveals that the combination of this compound and Compound X significantly enhances apoptosis and induces cell cycle arrest.
Table 2: Apoptosis and Cell Cycle Analysis in MGC803 Cells after 48h Treatment
| Treatment | Apoptotic Cells (%) | Cells in G2/M Phase (%) |
| Control | 3.1 | 12.5 |
| This compound (10 µM) | 12.4 | 28.1 |
| Compound X (40 µM) | 15.8 | 32.7 |
| This compound + Compound X (10 µM + 40 µM) | 45.2 | 55.3 |
The combination treatment resulted in a nearly four-fold increase in the percentage of apoptotic cells compared to either drug alone. Furthermore, a significant accumulation of cells in the G2/M phase of the cell cycle was observed, indicating that the combination effectively halts cell division.
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and Compound X can be attributed to their interaction with key cellular signaling pathways. This compound's inhibition of protein synthesis, combined with Compound X's induction of mitochondrial stress, leads to the activation of the intrinsic apoptotic pathway.
Caption: Proposed signaling pathway for the synergistic action of this compound and Compound X.
The experimental workflow to determine the synergistic effects of these compounds involves a series of well-defined steps, from initial cell culture to data analysis.
Caption: Workflow for assessing the synergy between this compound and Compound X.
Experimental Protocols
Cell Viability (MTT) Assay:
-
MGC803 cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Cells are then treated with varying concentrations of this compound, Compound X, or their combination for 48 hours.
-
Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 490 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Apoptosis and Cell Cycle Analysis by Flow Cytometry:
-
MGC803 cells are treated with this compound, Compound X, or their combination for 48 hours.
-
For apoptosis analysis, cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
For cell cycle analysis, cells are fixed in 70% ethanol (B145695) overnight at -20°C, treated with RNase A, and stained with PI.
-
Stained cells are analyzed using a flow cytometer.
Logical Relationship of Synergy
The synergy between this compound and Compound X can be understood as a multi-faceted attack on the cancer cell's survival mechanisms.
Caption: Logical relationship illustrating the convergent effects leading to synergy.
Conclusion
The combination of this compound and Compound X presents a promising therapeutic strategy for cancer treatment. The experimental data strongly supports a synergistic interaction, leading to enhanced cancer cell death and inhibition of proliferation at lower, and potentially less toxic, concentrations of each drug. The distinct yet complementary mechanisms of action provide a solid rationale for this enhanced efficacy. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this combination.
References
- 1. Mechanism of action of the 12,13-epoxytrichothecene, anguidine, an inhibitor of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic Effects of Plant Derivatives and Conventional Chemotherapeutic Agents: An Update on the Cancer Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Inhibitory Effect of Berberine and d-Limonene on Human Gastric Carcinoma Cell Line MGC803 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling "Drinidene": An Investigative Dead End in Pain Research
Despite efforts to benchmark the novel compound "Drinidene" against current standards of care for pain disorders, a comprehensive investigation has hit a significant roadblock. The identity, chemical structure, and mechanism of action of "this compound" remain elusive, preventing a comparative analysis as requested by the research and drug development community.
Initial inquiries pointed to "this compound" as a potential therapeutic agent for pain, with a single chemical supplier listing the compound for research purposes and citing an Australian patent, AU2018254530A1. However, repeated and thorough searches for this patent through multiple international patent databases have yielded no results. This critical gap in information makes it impossible to ascertain the fundamental properties of "this compound."
Without access to the patent or any corresponding scientific literature, key information necessary for a comparative guide could not be obtained. This includes:
-
Chemical Structure: The molecular makeup of "this compound" is unknown.
-
Mechanism of Action: The biological pathways through which "this compound" might exert its effects are undefined.
-
Indication: The specific type of pain disorder "this compound" is intended to treat is not specified.
-
Experimental Data: No preclinical or clinical data comparing "this compound" to existing therapies could be located.
The absence of this foundational knowledge precludes the identification of the appropriate "current standard of care" for a meaningful benchmark. Standard of care in pain management varies widely depending on the underlying cause and nature of the pain, encompassing a broad range of therapeutic classes from non-steroidal anti-inflammatory drugs (NSAIDs) and opioids to anticonvulsants and antidepressants.
Consequently, the creation of the requested comparison guide, including data tables and visualizations of experimental protocols and signaling pathways, cannot be fulfilled at this time. The scientific community awaits further disclosure from the patent holders or researchers involved with "this compound" to shed light on this enigmatic compound. Until more information becomes publicly available, "this compound" remains a footnote in the vast landscape of pain research.
Drinidene: A Comparative Analysis of a High-Ceiling Loop Diuretic and Its Lead Optimization Landscape
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Drinidene, a lesser-known loop diuretic, positioned within the broader context of diuretic drug development and lead optimization. Due to the limited publicly available data on this compound, this guide will focus on a comparative analysis of its drug class—loop diuretics—against other major diuretic classes, providing a framework for understanding its potential therapeutic profile and the lead optimization strategies that would be relevant to its development.
Introduction to this compound
This compound is a small molecule identified as a loop or high-ceiling diuretic.[1] Its chemical name is 2-(Aminomethylene)-1-indanone, with the CAS number 53394-92-6.[2][] While listed in several chemical and drug databases, detailed pharmacological studies, extensive experimental data, and comprehensive clinical trial results for this compound are not widely available in the public domain.[4][5] It is mentioned as an analgesic and in the context of pain disorder and migraine research. The synthesis of this compound can be achieved from 1-indanone, a common intermediate in the synthesis of various pharmaceuticals.
Comparative Analysis of Diuretic Classes
To understand the potential clinical profile of this compound, it is essential to compare its class of loop diuretics with other major diuretic classes: thiazide diuretics and potassium-sparing diuretics. The following table summarizes the key characteristics of these classes, using well-established examples for comparison.
| Feature | Loop Diuretics (e.g., Furosemide) | Thiazide Diuretics (e.g., Hydrochlorothiazide) | Potassium-Sparing Diuretics (e.g., Spironolactone) |
| Primary Site of Action | Thick ascending limb of the loop of Henle | Distal convoluted tubule | Collecting duct |
| Mechanism of Action | Inhibits the Na+-K+-2Cl- cotransporter | Inhibits the Na+-Cl- cotransporter | Aldosterone antagonist; blocks ENaC channels |
| Diuretic Potency | High ("high-ceiling") | Moderate | Low |
| Key Indications | Edema (heart failure, cirrhosis, renal disease), hypertension | Hypertension, mild edema | Heart failure, hypertension, hypokalemia |
| Effect on Urinary Electrolytes | ↑ Na+, Cl-, K+, Ca2+, Mg2+ excretion | ↑ Na+, Cl-, K+, Mg2+ excretion; ↓ Ca2+ excretion | ↑ Na+, Cl- excretion; ↓ K+, H+ excretion |
| Common Side Effects | Hypokalemia, hypomagnesemia, ototoxicity | Hypokalemia, hyponatremia, hypercalcemia | Hyperkalemia, gynecomastia (spironolactone) |
Experimental Protocols for Evaluating Diuretic Activity
The preclinical evaluation of diuretics typically involves a series of standardized in vivo and in vitro experiments to characterize their pharmacodynamic and pharmacokinetic profiles.
In Vivo Diuretic Activity Assessment in Rodent Models
-
Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are housed in metabolic cages for several days to adapt to the environment.
-
Hydration: Animals are orally hydrated with a saline solution (e.g., 0.9% NaCl) to ensure a baseline urine flow.
-
Compound Administration: The test compound (e.g., this compound or its analogs), a vehicle control, and a positive control (e.g., furosemide) are administered orally or intravenously.
-
Urine Collection: Urine is collected at predetermined intervals (e.g., over 6 or 24 hours).
-
Analysis: The total urine volume is measured. Urine samples are analyzed for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Data Expression: Results are expressed as urine output (mL/kg) and electrolyte excretion (mmol/kg).
-
In Vitro Assessment of Transporter Inhibition
-
Objective: To determine the inhibitory effect of a compound on the specific ion transporters responsible for its diuretic effect.
-
Methodology:
-
Cell Lines: Stably transfected cell lines expressing the target transporter (e.g., HEK293 cells expressing NKCC2 for loop diuretics) are used.
-
Flux Assays: The activity of the transporter is measured by quantifying the uptake of a radioactive tracer (e.g., 86Rb+ as a potassium analog) in the presence and absence of the test compound.
-
Data Analysis: The concentration of the compound that inhibits 50% of the transporter activity (IC50) is determined.
-
Visualizing Mechanisms and Workflows
Signaling Pathway of Loop Diuretics
The following diagram illustrates the mechanism of action of loop diuretics in the thick ascending limb of the loop of Henle.
Caption: Mechanism of action of loop diuretics in the nephron.
Lead Optimization Workflow
The process of optimizing a lead compound like this compound involves a cyclical process of design, synthesis, and testing to improve its pharmacological properties.
Caption: A typical iterative cycle of lead optimization in drug discovery.
Lead Optimization Strategies for Diuretics
The goal of lead optimization for a diuretic like this compound would be to enhance its efficacy, safety, and pharmacokinetic profile. Key strategies include:
-
Improving Potency and Selectivity: Modifications to the chemical structure of this compound would aim to increase its affinity for the NKCC2 transporter while minimizing off-target effects. This involves exploring the structure-activity relationships (SAR) by synthesizing and testing a series of analogs.
-
Enhancing Bioavailability: Optimizing the physicochemical properties (e.g., solubility, lipophilicity) of the molecule can improve its absorption after oral administration.
-
Modulating Metabolism and Half-life: Chemical modifications can be made to alter the metabolic stability of the compound, thereby controlling its duration of action. For a diuretic, a desirable profile might be a rapid onset and a duration of action that is sufficient to achieve the desired fluid removal without causing excessive electrolyte disturbances.
-
Reducing Side Effects: Lead optimization also focuses on minimizing known class-specific side effects, such as ototoxicity and hypokalemia associated with loop diuretics. This could involve designing analogs with a different tissue distribution or a more favorable interaction with the target.
Conclusion
While specific experimental data on this compound is scarce in the public domain, its classification as a loop diuretic places it in a well-understood therapeutic class. A comparative analysis with other diuretic classes highlights the potential advantages of high efficacy in fluid removal. The development of this compound or any novel loop diuretic would follow a rigorous lead optimization process, employing iterative design, synthesis, and testing to achieve a desirable clinical profile. Further publication of research on this compound is needed to fully elucidate its pharmacological properties and potential therapeutic advantages.
References
Safety Operating Guide
Safe Disposal of Drinidene: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the responsible handling and disposal of chemical compounds like Drinidene are crucial for maintaining a safe environment and ensuring regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance based on local, regional, and national regulations. This compound, in its solid form, should be handled with care to avoid generating dust. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE)
When handling this compound waste, appropriate personal protective equipment is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for tasks with a higher risk of splashing.[1][2][3] |
| Body Protection | A laboratory coat is standard. For larger quantities or increased risk of contamination, chemical-resistant coveralls or an apron may be necessary.[1][3][4] |
| Footwear | Closed-toe shoes are required in a laboratory setting. For waste handling, chemical-resistant boots with steel toes are recommended.[1][3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular trash receptacles.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: All waste materials contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and personal protective equipment, must be treated as hazardous waste.
-
Container Selection: Choose a waste container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or other sturdy, sealable plastic container is generally suitable for solid chemical waste.[5][6] The container must be in good condition, with no cracks or leaks.
-
Waste Collection:
-
Carefully sweep up solid this compound waste, minimizing dust generation.
-
Place the solid waste directly into the designated hazardous waste container.
-
Contaminated disposable items such as gloves, wipes, and bench paper should also be placed in the same container.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".
-
Identify the contents as "this compound Waste" and list any other chemical constituents. Do not use abbreviations or chemical formulas.[6][7]
-
Indicate the approximate quantity of the waste.
-
Record the date when the first item of waste was placed in the container.
-
-
Storage:
Arranging for Professional Disposal
Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. They will arrange for a licensed hazardous waste contractor to collect, transport, and dispose of the material in compliance with all relevant regulations.[8]
This compound: Key Data for Disposal Consideration
A comprehensive understanding of a chemical's properties is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 53394-92-6 |
| Molecular Formula | C₁₀H₉NO |
| Physical State | Solid (powder) |
| Appearance | Light yellow |
| Odor | Odorless |
| Solubility | Insoluble in water |
| Incompatible Materials | Strong oxidizing agents |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Personal Protective Equipment: Solid Waste Management Safety Talk – CompSource Mutual [compsourcemutual.com]
- 2. epa.gov [epa.gov]
- 3. protectivecoverall.com [protectivecoverall.com]
- 4. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Waste – USC Environmental Health & Safety [ehs.usc.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal - Hazardous Waste Cleanup - [hazchem.com]
Essential Safety and Handling Protocols for Potent Research Compounds
Disclaimer: "Drinidene" is not a recognized chemical compound in scientific literature or safety databases. The following information provides a comprehensive, procedural guide for the safe handling of potent, hazardous research compounds of a similar nature. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling. This guide is intended to serve as a template for developing laboratory-specific Standard Operating Procedures (SOPs).
This document outlines the essential personal protective equipment (PPE), safety protocols, and disposal plans for handling potent, powdered research compounds in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental contamination.
Hazard Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be conducted before handling any potent compound.[1] The necessary PPE is determined by the potential hazards, including toxicity, reactivity, and the physical form of the chemical.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing/Handling Powders | Certified Chemical Fume Hood or Ventilated Balance Enclosure | Double-gloved (e.g., nitrile, neoprene), changed every 30-60 minutes[3] | Chemical safety goggles and face shield[4] | Disposable, solid-front lab coat; disposable sleeves | N95 or higher respirator, depending on hazard assessment[3][4][5] |
| Solution Preparation | Certified Chemical Fume Hood | Double-gloved (nitrile) | Chemical safety goggles[4] | Chemical-resistant lab coat | Not typically required if handled in a fume hood |
| General Laboratory Use | Well-ventilated area | Single pair of nitrile gloves | Safety glasses with side shields | Standard lab coat | Not typically required |
| Spill Cleanup (Major) | Evacuate area; increase ventilation via fume hoods[6] | Chemical-resistant outer gloves (e.g., butyl rubber) over inner nitrile gloves | Chemical splash goggles and face shield | Chemical-resistant suit or apron over lab coat[2] | Air-purifying respirator with appropriate cartridges[3] |
Note: Always inspect gloves for damage before use and wash hands thoroughly after removal.[3][7] Polyvinyl chloride (PVC) gloves offer little protection against many chemicals and should be avoided.[3]
Standard Operating Protocol: Handling and Storage
A written Standard Operating Procedure (SOP) is required for any work involving highly hazardous substances.[8][9]
2.1. Preparation and Weighing
-
Designated Area: All handling of powdered "this compound" must occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to prevent the spread of dust.[6]
-
Pre-Experiment Checklist: Before starting, ensure all necessary PPE is available and in good condition.[7] Confirm the location of the nearest eyewash station, safety shower, and spill kit.[10]
-
Weighing: If possible, use pre-made solutions to avoid handling powders.[11] When weighing powders, use a dedicated enclosure. It is advisable to surround the weighing area with wetted paper towels to help contain any dust and facilitate cleanup.[11]
-
Secondary Containment: Use secondary containers, such as trays, for all experiments and storage to contain potential spills.[11]
2.2. Storage Requirements
-
Segregation: Store "this compound" away from incompatible materials. For example, flammables should be in a dedicated cabinet, and oxidizers should be segregated from flammables.[12]
-
Security: Access to highly hazardous materials must be restricted to authorized personnel.[12]
-
Labeling: All containers must be clearly labeled with the chemical name, hazard warnings, and date received/opened.[12]
-
Environment: Do not store chemicals on benchtops, in direct sunlight, or near heat sources.[12] Liquid or corrosive chemicals should never be stored above eye level.[12]
Emergency and Disposal Procedures
3.1. Spill Response Prompt and appropriate action is critical when a chemical spill occurs.[13] The response depends on the size and hazard level of the spill.
Table 2: Chemical Spill Response Plan
| Spill Type | Action Protocol |
| Minor Spill (Small quantity, manageable by lab staff) | 1. Alert personnel in the immediate area.[10][14]2. Don appropriate PPE (goggles, double gloves, lab coat).[14]3. Confine the spill using absorbent pads or vermiculite (B1170534) from a spill kit.[10][14]4. Cover the spill with absorbent material, working from the outside in.[15]5. Collect the residue using non-sparking tools, place it in a sealed, labeled plastic bag for hazardous waste.[10][15]6. Clean the spill area with soap and water, and decontaminate equipment.[6] |
| Major Spill (Large quantity, highly volatile, or immediate hazard) | 1. Attend to any injured persons and remove them from exposure.[14]2. Alert everyone to evacuate the laboratory immediately.[10][14]3. If flammable, turn off ignition sources if it is safe to do so.[10]4. Close the laboratory doors to confine the hazard.[13][14]5. Call emergency responders and inform them of the chemical identity and location.[13]6. Have a knowledgeable person available to assist emergency personnel.[14] |
3.2. Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][10] Seek medical attention.[7]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention and refer to the SDS.[7]
3.3. Waste Disposal Plan Proper disposal is a critical final step in the chemical handling workflow.
-
Waste Collection: All "this compound"-contaminated materials (e.g., gloves, absorbent pads, empty containers, rinse solvent) must be collected as hazardous waste.[15]
-
Containerization: Use chemically compatible, leak-proof containers for waste.[16] Containers must be kept closed except when adding waste and stored in a secondary containment system.[17]
-
Labeling: Label waste containers clearly as soon as waste accumulation begins.[17]
-
Disposal: Arrange for disposal through your institution's hazardous waste management program.[6] Do not dispose of chemical waste down the drain or in regular trash.[17] Empty containers that held acutely hazardous waste must be triple-rinsed before being discarded as regular trash.[17]
Workflow and Safety Logic
The following diagram illustrates the logical flow for safely handling a potent research compound from initial preparation through final disposal.
Caption: Workflow for Safe Handling of Potent Compounds.
References
- 1. kingsbay.no [kingsbay.no]
- 2. sams-solutions.com [sams-solutions.com]
- 3. pppmag.com [pppmag.com]
- 4. falseguridad.com [falseguridad.com]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. acs.org [acs.org]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. sc.edu [sc.edu]
- 9. Standard Operating Procedures (SOPs) | Environmental Health & Safety [ehs.rpi.edu]
- 10. How to Handle Chemical Spills in Laboratories [blink.ucsd.edu]
- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 12. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 14. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]
- 15. westlab.com [westlab.com]
- 16. danielshealth.com [danielshealth.com]
- 17. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
